tert-Butyl diazoacetate
Description
Significance of Diazo Compounds in Synthetic Methodologies
Diazo compounds are a class of organic molecules that are highly valued in synthetic chemistry for their versatility and unique reactivity. longdom.orgresearchgate.net Their importance stems from their ability to serve as precursors to highly reactive intermediates, primarily carbenes, which can undergo a wide array of chemical transformations. longdom.orgwikipedia.org This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental goal in organic synthesis. worldscientific.com
Key reactions involving diazo compounds include:
Carbene Transfer Reactions : The generation of carbenes from diazo compounds is often mediated by transition metal catalysts. These carbenes can then participate in various synthetic transformations. longdom.orgworldscientific.com
Cyclopropanation : Carbenes derived from diazo compounds react with alkenes to form cyclopropane (B1198618) rings, a common structural motif in natural products and pharmaceuticals. longdom.orgnih.gov
C–H Insertion : A powerful technique where a carbene inserts into a carbon-hydrogen bond, allowing for the direct functionalization of otherwise unreactive C-H bonds without pre-functionalization. longdom.orgsnnu.edu.cn
Ylide Formation : Diazo compounds can react with heteroatoms to form ylides, which can then undergo subsequent rearrangements or additions. worldscientific.com
1,3-Dipolar Cycloadditions : Diazo compounds can also act as 1,3-dipoles, reacting with various dipolarophiles to construct five-membered heterocyclic rings. nih.gov
The development of asymmetric catalysis using chiral ligands and metal complexes has further expanded the utility of diazo compounds, enabling the synthesis of chiral molecules with high enantioselectivity. longdom.orgworldscientific.com This has made diazo chemistry an indispensable tool in modern organic synthesis, with applications ranging from the synthesis of functional materials and polymers to the creation of complex bioactive molecules. researchgate.networldscientific.com
Unique Reactivity Profile of tert-Butyl Diazoacetate as a Carbene Precursor and 1,3-Dipole
The reactivity of this compound (TBD) is dominated by two main pathways: its decomposition to a carbene intermediate and its participation in 1,3-dipolar cycloadditions. The bulky tert-butyl group often influences the stereochemical outcome of these reactions. cymitquimica.comlookchem.com
As a Carbene Precursor
Upon thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition, TBD loses a molecule of nitrogen gas (N₂) to generate a tert-butoxycarbonylcarbene. wikipedia.org This highly reactive intermediate is electrophilic and can be trapped by a wide range of substrates. lookchem.com
Cyclopropanation : TBD is widely used for the cyclopropanation of alkenes. scientificlabs.co.ukamerigoscientific.com The reaction is often catalyzed by complexes of rhodium, copper, or cobalt. lookchem.com The use of chiral catalysts allows for high levels of diastereoselectivity and enantioselectivity. For instance, the reaction of TBD with 4-chlorostyrene (B41422) using a chiral (salen)cobalt(III) bromide complex yields the corresponding cyclopropane with greater than 95% trans-selectivity and up to 96% enantiomeric excess (ee). scientificlabs.co.uk Similarly, chiral Ru(II)-porphyrin catalysts have been used for the asymmetric cyclopropanation of 1,3-dienes, achieving high yields and enantiomeric ratios.
C-H Insertion : The carbene generated from TBD can insert into C-H bonds, a reaction that has become a powerful tool for C-H functionalization. snnu.edu.cn
Multicomponent Reactions : TBD can participate in enantioselective three-component reactions. For example, reacting TBD with arylamines and imines in the presence of a chiral phosphoric acid catalyst can produce α,β-bis(arylamino) acid derivatives in good yields and with high stereoselectivity. thieme-connect.com
As a 1,3-Dipole
This compound can also function as a 1,3-dipole in cycloaddition reactions without first losing nitrogen gas. In this role, it reacts with electron-deficient alkenes (dipolarophiles) to form five-membered heterocyclic rings.
Reaction with Alkenes : TBD undergoes 1,3-dipolar cycloadditions with acrylates or acrylonitrile (B1666552) to form 4,5-dihydro-1H-pyrazoles. The use of bulky tert-butyl esters can be advantageous in these reactions. nih.gov
Reaction with Alkynes : In copper-promoted reactions, TBD reacts with terminal alkynes to produce pyrazoles with a high degree of regioselectivity. nih.gov
Reaction with Nitriles : Cycloadditions with nitriles can also occur.
Tandem Reactions : In a ruthenium porphyrin-catalyzed tandem reaction, TBD can react with nitrosoarenes and alkenes to form isoxazolidines. This process involves the in-situ formation of a nitrone from the nitrosoarene and the diazo compound, which then undergoes a 1,3-dipolar cycloaddition with the alkene. researchgate.net
Table 2: Selected Applications of this compound (TBD) in Organic Synthesis
| Reaction Type | Substrates | Catalyst / Conditions | Product Type | Key Findings |
|---|---|---|---|---|
| Cyclopropanation | 4-Chlorostyrene | Chiral (salen)Co(III) complex | Substituted cyclopropane | >95% trans-selectivity, up to 96% ee |
| Cyclopropanation | 1,3-Dienes | Chiral Ru(II)-porphyrin | Vinylcyclopropanes | 78–92% yield, up to 98:2 e.r. |
| Three-Component | Arylamines, Imines | Chiral phosphoric acid | α,β-bis(arylamino) acid derivatives | 56–90% yield, up to >95:5 dr, up to 96% ee |
| 1,3-Dipolar Cycloaddition | Acrylates, Acrylonitrile | Supramolecular capsules | 4,5-dihydro-1H-pyrazoles | 60–80% yield |
| 1,3-Dipolar Cycloaddition | α-Methylene δ-valerolactam | Mg(NTf₂)₂ / Chiral ligand | Spirocyclic pyrazoline | 62% yield, 82% ee |
Data sourced from multiple references. thieme-connect.comnih.gov
Historical Development and Evolution of its Applications in Organic Synthesis
The synthesis of α-diazocarbonyl compounds has a long history, with one of the most significant early methods being the "diazo transfer reaction." This method, notably developed by Manfred Regitz, involves the reaction of a compound with an active methylene (B1212753) group (such as tert-butyl acetoacetate) with a sulfonyl azide (B81097) (like p-toluenesulfonyl azide) in the presence of a base. wikipedia.orgorgsyn.org This approach provided a reliable route to compounds like this compound and was crucial for their initial exploration in synthesis. orgsyn.org
Initially, applications of TBD focused on fundamental carbene chemistry, such as cyclopropanations and insertions, often using simple copper catalysts. snnu.edu.cn The evolution of its use has been closely tied to the broader advancements in organometallic chemistry and asymmetric catalysis. worldscientific.com
The development of sophisticated transition-metal catalysts, particularly those based on rhodium, ruthenium, cobalt, and iron with chiral ligands, marked a new era for TBD chemistry. worldscientific.comnih.goviupac.org These advanced catalytic systems allowed for unprecedented levels of control over the stereochemical outcome of reactions. This led to the development of highly enantioselective cyclopropanations and C-H insertion reactions, transforming TBD into a valuable reagent for the asymmetric synthesis of complex molecules. ethz.ch
More recently, the reactivity of TBD has been explored in new contexts beyond traditional carbene chemistry. Its utility in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, highlights its efficiency in building molecular complexity. thieme-connect.com Furthermore, its role as a 1,3-dipole in catalytic, asymmetric cycloadditions is an area of ongoing research, expanding its synthetic repertoire to include the enantioselective construction of important heterocyclic scaffolds. nih.govresearchgate.net From a foundational reagent in diazo transfer reactions, this compound has evolved into a versatile and highly controllable building block in advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-diazoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVSBLLOZVDAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408281 | |
| Record name | t-butyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35059-50-8 | |
| Record name | t-butyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl diazoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Tert Butyl Diazoacetate
Established Laboratory-Scale Synthesis Routes
The preparation of tert-butyl diazoacetate on a laboratory scale predominantly relies on well-documented diazo transfer reactions from sulfonyl azides to an active methylene (B1212753) compound, followed by a deacylation step.
Diazo transfer reactions are a cornerstone for the synthesis of diazo compounds. The mechanism involves the reaction of a compound containing an active methylene group, such as a β-keto ester, with a sulfonyl azide (B81097) in the presence of a base. The base deprotonates the active methylene group to form an enolate, which then attacks the terminal nitrogen of the azide. Subsequent elimination of the sulfonamide anion results in the formation of the diazo compound. For the synthesis of this compound, the typical substrate is tert-butyl acetoacetate (B1235776). The reaction initially forms tert-butyl α-diazoacetoacetate, which is then deacylated under basic conditions to yield the final product.
A widely used and practical method for the synthesis of this compound involves the use of p-acetamidobenzenesulfonyl azide (p-ABSA) as the diazo transfer agent. guidechem.comemory.edu This reagent is considered a safer and more cost-effective alternative to other sulfonyl azides. emory.edu The reaction is typically a one-pot procedure where the diazo transfer and a retro-Claisen condensation (deacylation) occur concurrently. orgsyn.org
The reaction is performed by treating tert-butyl acetoacetate with p-acetamidobenzenesulfonyl azide in a biphasic system. A strong aqueous base is used to facilitate both the deprotonation of the β-keto ester and the subsequent deacylation of the intermediate tert-butyl α-diazoacetoacetate. orgsyn.orgorgsyn.org
| Reagent | Substrate | Base | Solvent System | Yield (%) |
| p-Acetamidobenzenesulfonyl Azide | tert-Butyl Acetoacetate | Sodium Hydroxide (B78521) | Pentane / Water | 88 |
| Data derived from a representative laboratory procedure. orgsyn.org |
The use of p-toluenesulfonyl azide, commonly known as tosyl azide (TsN₃), is another established method for synthesizing this compound. orgsyn.orgorganic-chemistry.org This "diazo transfer reaction" is a versatile method for preparing various α-diazo carbonyl compounds. orgsyn.orgorgsyn.org The process is typically carried out in two distinct steps.
First, tert-butyl acetoacetate reacts with tosyl azide in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous organic solvent like acetonitrile (B52724). This step yields tert-butyl α-diazoacetoacetate. The second step involves the cleavage of the acetyl group. The intermediate α-diazo β-keto ester is treated with a strong base, like sodium methoxide (B1231860) in methanol, at low temperatures to afford the desired this compound. orgsyn.org
| Step | Reagent | Substrate/Intermediate | Base | Solvent | Temperature (°C) |
| 1. Diazo Transfer | p-Toluenesulfonyl Azide | tert-Butyl Acetoacetate | Triethylamine | Acetonitrile | 20 to 40 |
| 2. Deacylation | - | tert-Butyl α-Diazoacetoacetate | Sodium Methoxide | Methanol | 0 to 5 |
| Data compiled from a standard two-step synthesis procedure. orgsyn.org |
The choice of base and solvent system is critical in the synthesis of this compound and dictates the reaction pathway and efficiency.
In the reaction with p-acetamidobenzenesulfonyl azide, a strong base like aqueous sodium hydroxide is employed in a two-phase system with a nonpolar organic solvent such as pentane. orgsyn.org The hydroxide ion acts as the base to deprotonate the tert-butyl acetoacetate, initiating the diazo transfer. It also serves as the nucleophile for the saponification of the acetyl group in the intermediate, driving the retro-Claisen reaction to completion. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial in such biphasic systems to enhance the reaction rate. orgsyn.org
When tosyl azide is the diazo transfer agent, the reaction is often performed in a stepwise manner, which allows for more precise control. An organic base, typically triethylamine, is used in an anhydrous polar aprotic solvent like acetonitrile for the initial diazo transfer. orgsyn.org This prevents the premature deacylation of the starting material or product. The subsequent deacylation step requires a stronger, nucleophilic base like sodium methoxide in an alcohol solvent (methanol). orgsyn.org The low temperature (0–5 °C) is crucial to control the exothermic reaction and prevent potential side reactions or decomposition of the diazo product. The choice of a strong base like sodium hydroxide versus a weaker one like sodium carbonate can determine the final product; the former promotes deacylation to the diazoacetate, while the latter may yield the α-diazoacetoacetate intermediate. orgsyn.org
While diazo transfer reactions are the most common, other methods can be used to synthesize diazo compounds.
An alternative route to diazo compounds involves the oxidation of the corresponding hydrazones. researchgate.net For the synthesis of this compound, this pathway would begin with the preparation of the hydrazone of tert-butyl glyoxylate. This hydrazone precursor is then subjected to oxidation using a suitable oxidizing agent.
Commonly used oxidants for this transformation include manganese dioxide (MnO₂), lead(IV) acetate (B1210297), or phenyliodine(III) diacetate (PIDA). researchgate.netorganic-chemistry.org The reaction is typically carried out under mild conditions to prevent the decomposition of the sensitive diazo product. This method offers a different strategic approach to the synthesis, avoiding the use of potentially explosive azide reagents. However, the synthesis of the required hydrazone precursor is a necessary prerequisite. organic-chemistry.org
Alternative Synthetic Pathways
Electrophilic Substitution Approaches
A prominent method for the synthesis of α-diazo carbonyl compounds, including this compound, is the diazo transfer reaction, notably the Regitz synthesis. This reaction can be mechanistically classified as involving an electrophilic substitution at the α-carbon of an activated methylene compound. The process typically involves two key stages: the transfer of a diazo group to a suitable precursor, followed by the removal of an activating group.
A common precursor for this synthesis is tert-butyl acetoacetate. The reaction sequence begins with the deprotonation of tert-butyl acetoacetate by a base, such as triethylamine, to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of an electrophilic diazo-transfer agent, most commonly p-toluenesulfonyl azide (TsN₃). This step results in the formation of an intermediate which subsequently decomposes, eliminating p-toluenesulfonamide (B41071) and yielding tert-butyl α-diazoacetoacetate. orgsyn.org
The final step to obtain this compound is the deacylation (a retro-Claisen condensation) of the tert-butyl α-diazoacetoacetate intermediate. This is typically achieved by treatment with a base, such as sodium methoxide in methanol, at low temperatures (e.g., 0–5°C). orgsyn.org The methoxide attacks the acetyl carbonyl group, leading to the formation of this compound and methyl acetate. This two-step procedure, starting from tert-butyl acetoacetate, is a reliable and well-documented laboratory-scale method. orgsyn.orgorgsyn.org
Diazo Transfer: tert-Butyl acetoacetate reacts with p-toluenesulfonyl azide in the presence of a base.
Deacylation: The resulting tert-butyl α-diazoacetoacetate is treated with sodium methoxide to yield the final product.
| Step | Reactants | Key Reagents | Product | Typical Conditions |
| 1. Diazo Transfer | tert-Butyl acetoacetate | p-Toluenesulfonyl azide, Triethylamine | tert-Butyl α-diazoacetoacetate | Acetonitrile, Room Temp, ~2.5 h |
| 2. Deacylation | tert-Butyl α-diazoacetoacetate | Sodium methoxide | This compound | Methanol, 0–5°C |
Scalable and Industrial Production Strategies
The industrial production of this compound requires methodologies that are not only efficient and high-yielding but also inherently safe, given the toxic and potentially explosive nature of diazo compounds. orgsyn.org Modern strategies increasingly rely on continuous flow processes to mitigate the risks associated with the accumulation of hazardous intermediates. acs.orgresearchgate.net
Continuous Flow Processes for Enhanced Safety and Efficiency
Continuous flow chemistry offers significant advantages for the synthesis of diazoesters. By performing reactions in small-volume, continuously flowing reactors, hazardous intermediates are generated and consumed in situ, preventing their accumulation and drastically reducing the risk of uncontrolled exothermic events. researchgate.netorganic-chemistry.org This approach allows for superior control over reaction parameters, leading to improved product quality and safer operation. technologynetworks.com
A primary method for the continuous flow synthesis of this compound is the diazotization of an amino acid ester salt. orgsyn.org Specifically, glycine (B1666218) tert-butyl ester hydrochloride is used as the starting material. google.com
In this process, an aqueous stream of glycine tert-butyl ester hydrochloride is typically mixed with an aqueous stream of a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), at a T-junction. organic-chemistry.orggoogle.com The reaction is performed in the presence of an acid, which generates nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the primary amine of the glycine ester to form a diazonium salt intermediate, which subsequently deprotonates to yield this compound. To facilitate product extraction, the reaction is often conducted in a biphasic system, with an immiscible organic solvent like dichloromethane (B109758) flowing alongside the aqueous streams. nih.govresearchgate.net The product is continuously extracted into the organic phase, which is then separated downstream. nih.gov
Precise control over reaction parameters is critical for optimizing the yield, purity, and safety of the continuous diazotization process. Flow reactors provide exceptional control over these variables due to their high surface-area-to-volume ratio, which enables efficient heat and mass transfer. technologynetworks.com
Key parameters that are meticulously controlled include:
Temperature: The reaction temperature significantly influences the reaction rate and the stability of the diazo product. While the process can be operated over a broad range (e.g., 0°C to 90°C), a moderately elevated temperature, such as 35°C, is often chosen to ensure a rapid reaction without promoting significant decomposition. google.com
Residence Time: This is the time the reactants spend within the reactor coil. It is controlled by the reactor volume and the total flow rate of the reactant streams. Optimization is required to ensure complete reaction while minimizing the time the hazardous product spends under reaction conditions. Residence times can be very short, often on the order of minutes or even seconds. organic-chemistry.orgbeilstein-journals.org
Stoichiometry: The molar ratio of reactants (glycine ester salt to sodium nitrite) is precisely controlled by adjusting the concentration and flow rates of the individual input streams. A slight excess of the diazotizing agent is often used to drive the reaction to completion. researchgate.net
pH: The pH of the aqueous phase is crucial for the formation of the active diazotizing species (nitrous acid) and for the stability of the final product. An acidic pH, often around 3.5, is maintained using buffers to facilitate the reaction. nih.gov
The table below summarizes typical parameters for the analogous flow synthesis of ethyl diazoacetate, illustrating the principles of control.
| Parameter | Range / Value | Rationale |
| Temperature | 15 - 60 °C | Balances reaction rate with product stability. researchgate.net |
| Residence Time | 15 - 900 s | Optimized for reaction completion and minimizes decomposition. researchgate.net |
| NaNO₂ Equivalence | 1.2 - 1.8 | Ensures complete conversion of the starting amine. researchgate.net |
| pH | ~3.5 | Optimal for the formation of nitrous acid. nih.gov |
Considerations for Large-Scale Synthesis
Scaling up the production of this compound, whether in batch or flow, necessitates a rigorous focus on safety and process control.
Safety: The primary consideration is the thermal instability of diazo compounds. They can undergo highly exothermic and potentially explosive decomposition. acs.org Industrial processes must incorporate robust thermal management systems and pressure relief mechanisms. The use of continuous flow is a key engineering control to minimize the inventory of the hazardous material at any given time. organic-chemistry.org Furthermore, the toxicity of diazo compounds and the potential carcinogenicity of certain precursors require handling in closed systems to prevent operator exposure. google.comgoogle.com
Reagent Selection and Purity: The purity of starting materials, such as glycine tert-butyl ester, is important to avoid side reactions and the formation of impurities that can be difficult to remove from the final product. google.com The choice of reagents and solvents must also consider cost, availability, and environmental impact (green chemistry principles). beilstein-journals.org
Work-up and Purification: On a large scale, purification by distillation must be conducted with extreme caution due to the thermal sensitivity of this compound. orgsyn.org It is often performed under reduced pressure and behind a safety shield. Continuous extraction and solvent-swapping operations are often preferred in industrial flow setups to avoid isolating large quantities of the neat, potentially unstable product.
Process Analytical Technology (PAT): Implementing in-line analytical tools (e.g., IR, UV-Vis spectroscopy) in a continuous flow setup allows for real-time monitoring of the reaction. This ensures the process remains within its defined parameters, immediately detecting any deviations that could compromise safety or product quality, which is a key advantage for robust industrial manufacturing. technologynetworks.com
Iii. Reaction Mechanisms and Reactive Intermediates Generated from Tert Butyl Diazoacetate
Carbene Generation and Metal-Carbenoid Intermediates
The central feature of tert-butyl diazoacetate's reactivity is its ability to generate (tert-butoxycarbonyl)carbene, a species with a divalent carbon atom. This generation can be initiated through thermal, photochemical, or metal-catalyzed pathways. While thermal and photolytic methods produce a "free" carbene, transition metal catalysis generates a metal-carbene complex, often termed a metal-carbenoid, which exhibits moderated and more selective reactivity. wikipedia.orgresearchgate.net
The decomposition of this compound into a carbene is driven by the thermodynamically favorable formation of highly stable gaseous dinitrogen (N₂). researchgate.net This process, known as dediazoniation, can be induced by heat (thermolysis) or light (photolysis).
Thermolytic Decomposition : When heated, this compound undergoes unimolecular decomposition to release N₂ gas and form the corresponding carbene. wikipedia.org The thermal stability of diazoacetates is influenced by their substituents. A study using Differential Scanning Calorimetry (DSC) on various aryl diazoacetates provides insight into the temperatures required for this process. For example, tert-butyl (phenyl)diazoacetate shows an onset temperature of decomposition at 133.4 °C, which is nearly identical to its ethyl ester analog, suggesting that the bulk of the tert-butyl group does not significantly alter the thermal stability. acs.org This process typically generates the carbene in its lowest energy spin state, which is often the triplet state for simple carbenes, although the presence of the ester group favors the singlet state for (tert-butoxycarbonyl)carbene.
| Diazo Compound | Onset Temperature (T_onset) °C | Enthalpy of Decomposition (ΔH_D) kJ/mol |
| tert-Butyl (phenyl)diazoacetate | 133.4 | -113.5 |
| Ethyl (phenyl)diazoacetate | 133.7 | -118.8 |
This table presents thermal stability data for representative diazoacetates, indicating the temperature at which thermal decomposition begins and the energy released. Data sourced from acs.org.
Photolytic Decomposition : Irradiation of this compound with light of a suitable wavelength provides the energy to overcome the activation barrier for N₂ extrusion. wikipedia.orgtuni.fi Photolysis is often conducted at lower temperatures than thermolysis, offering a milder method for carbene generation. This method typically proceeds through an excited state of the diazo molecule. tuni.fi Direct photolysis, for instance using blue light (460–490 nm), has proven effective for generating carbenes from related aryldiazoacetates at room temperature, which then engage in reactions like C-H insertion and cyclopropanation. nih.gov The photolytic decomposition of this compound in the presence of alkanes can lead to C-H insertion products, such as tert-butyl cyclohexylacetate when cyclohexane (B81311) is used as the solvent. tuni.fi
The intermediate generated, (tert-butoxycarbonyl)carbene, is an electron-deficient species with six valence electrons on the central carbon. Its electronic structure and reactivity are dictated by the two non-bonding electrons, which can exist in two different spin states: singlet or triplet. libretexts.orgethz.ch
Singlet State : In the singlet state, the two non-bonding electrons are spin-paired and occupy a single sp²-hybridized orbital. This leaves a vacant p-orbital on the carbene carbon. libretexts.orgyoutube.com The geometry is bent, with a bond angle of approximately 102° for the parent methylene (B1212753) carbene. libretexts.org The presence of the electron-withdrawing carbonyl group and the electron-donating oxygen atom in the tert-butoxycarbonyl substituent helps to stabilize the singlet state. The empty p-orbital confers electrophilic character, while the filled sp² orbital provides nucleophilic character, allowing the carbene to react in a concerted manner. libretexts.orgethz.ch Reactions of singlet carbenes, such as cyclopropanation of alkenes, are typically stereospecific. quora.com
Triplet State : In the triplet state, the two non-bonding electrons are unpaired and occupy two different orbitals (one sp² and one p orbital). libretexts.org This state is a diradical and is generally the ground state for simple carbenes like methylene due to Hund's rule. ethz.chchemistrytalk.org The geometry is more linear than the singlet state, with a bond angle of 125-140°. libretexts.org Triplet carbenes react in a stepwise, radical-like fashion. Consequently, their reactions are typically stereoselective rather than stereospecific. libretexts.orgquora.com
The reactivity of (tert-butoxycarbonyl)carbene is characteristic of a stabilized carbene. It readily undergoes a variety of transformations, including:
C-H Insertion : Insertion into carbon-hydrogen bonds, as seen in the reaction with adamantane (B196018) or intramolecularly to form lactones. nih.gov
Cyclopropanation : Addition across double bonds, for example with styrene (B11656) or cyclohexadiene, to form cyclopropane (B1198618) rings. nih.gov
O-H Insertion : Reaction with protic species like carboxylic acids (e.g., benzoic acid) to form insertion products. nih.gov
Ylide Formation : Reaction with Lewis bases containing lone pairs (e.g., sulfides, ethers, carbonyls). wikipedia.org
To control the high reactivity of free carbenes, transition metal catalysts, most notably those of rhodium and copper, are widely employed. organic-chemistry.orgrsc.orgrsc.org These catalysts react with this compound to form a metal-carbenoid intermediate. In this complex, the carbene is stabilized by coordination to the metal center, rendering it less reactive and more selective than the free carbene.
The generally accepted mechanism involves the initial nucleophilic attack of the diazo compound onto the electrophilic metal catalyst. This is followed by the rate-limiting extrusion of N₂ to generate the reactive metal-carbenoid species, which then transfers the carbene fragment to a substrate. chemrxiv.org
A key advantage of using transition metal catalysts is the ability to control the spin state of the reacting intermediate. While free carbenes can exist as either singlets or triplets, metal-carbenoid reactions are widely considered to proceed through intermediates that react with "singlet-like" character. quora.com This is because the carbene is part of a closed-shell organometallic species. This singlet-like behavior is responsible for the high degree of stereospecificity and selectivity often observed in metal-catalyzed cyclopropanations and C-H insertions. ethz.chresearchgate.net For example, the reaction of a singlet carbene or carbenoid with a cis-alkene gives exclusively the cis-cyclopropane, whereas a triplet carbene would give a mixture of cis and trans products due to its stepwise radical mechanism allowing for bond rotation in the intermediate. quora.com
| Property | Singlet Carbene | Triplet Carbene |
| Spin State | Electrons are spin-paired | Electrons are unpaired (parallel spins) |
| Hybridization | Typically sp² | sp² (bent) or sp (linear) |
| Geometry | Bent (~102°) | Bent to linear (125-180°) |
| Magnetic Property | Diamagnetic | Paramagnetic |
| Reactivity | Concerted, stereospecific reactions | Stepwise, radical-like, stereoselective reactions |
| Typical Generation | Direct photolysis, metal-catalysis | Photosensitization, thermolysis of some precursors |
This table provides a comparative overview of the fundamental properties of singlet and triplet carbenes. Data sourced from libretexts.orgethz.chchemistrytalk.org.
The reactivity and selectivity of a metal-carbenoid can be finely tuned by modifying the ligands attached to the metal center. The electronic and steric properties of the ligands influence the electrophilicity and stability of the carbenoid. This is a manifestation of ligand field effects.
For dirhodium(II) catalysts, which are highly effective for these transformations, the ligands are typically carboxylates or carboxamidates. Electron-withdrawing ligands, such as perfluorocarboxamides, increase the electrophilicity of the rhodium center. This, in turn, makes the resulting rhodium-carbenoid more electrophilic and reactive. Conversely, electron-donating ligands decrease the electrophilicity of the metal center, leading to a less reactive carbenoid.
Role of Transition Metals in Stabilizing and Modulating Carbene Reactivity
Ylide Formation and Transformations
When a carbene or metal-carbenoid generated from this compound reacts with a Lewis base (a molecule containing an atom with a lone pair of electrons), the resulting species is a neutral dipolar molecule called an ylide. wikipedia.org An ylide contains a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom (such as oxygen, sulfur, or nitrogen). wikipedia.org
Common types of ylides formed from carbenes include:
Carbonyl Ylides : Formed from the reaction with aldehydes or ketones. wikipedia.orgnih.gov
Oxonium Ylides : Formed from the reaction with ethers or alcohols. wikipedia.org
Sulfonium (B1226848) Ylides : Formed from the reaction with sulfides. mdpi.com
Azomethine Ylides : Formed from the reaction with imines. wikipedia.org
The formation of ylides opens up a rich field of subsequent chemical transformations. For example, rhodium(II)-catalyzed decomposition of diazoesters in the presence of an aldehyde leads to a carbonyl ylide intermediate. This highly reactive 1,3-dipole can be trapped in situ by a dipolarophile, such as an activated alkene or alkyne, in a [3+2] cycloaddition reaction to rapidly construct complex five-membered oxygen-containing heterocycles like tetrahydrofurans. researchgate.netnih.gov
Similarly, the reaction of a rhodium-carbenoid with a sulfide (B99878) generates a sulfonium ylide. These intermediates are prone to undergo sigmatropic rearrangements. A common pathway is the nih.govresearchgate.net-sigmatropic rearrangement, which is a powerful tool for carbon-carbon bond formation. Rhodium-catalyzed reactions involving diazo reagents and cysteine residues in peptides proceed via the formation of a sulfonium ylide, demonstrating a selective bioconjugation strategy. nih.gov
Generation of Azomethine Ylides
Azomethine ylides are 1,3-dipoles that consist of an iminium ion adjacent to a carbanion. wikipedia.org They are powerful intermediates for the synthesis of nitrogen-containing five-membered heterocycles, such as pyrrolidines, through [3+2] cycloaddition reactions. wikipedia.orgmdpi.com One method for generating these ylides involves the reaction of a carbene, such as that derived from this compound, with an imine.
The mechanism commences with the generation of tert-butoxycarbonylcarbene via a catalyst (e.g., dirhodium(II) or copper complexes) or photolysis. The lone pair of electrons on the imine nitrogen then attacks the electrophilic carbene carbon. This addition results in the formation of a transient azomethine ylide. The ylide, being a 1,3-dipole, is typically generated in situ and immediately trapped by a dipolarophile, such as an electron-deficient alkene or alkyne, to yield stereochemically rich pyrrolidine (B122466) structures. wikipedia.orgnih.govmdpi.com
Table 1: Representative Reactions Involving Azomethine Ylides Derived from Diazoacetates and Imines This table is illustrative of the general reaction type, as specific examples starting directly with this compound are part of a broader class of diazoacetate reactions.
| Diazo Compound Precursor | Imine Component | Dipolarophile | Catalyst | Product Type |
|---|---|---|---|---|
| Ethyl Diazoacetate | N-Benzylidene-aniline | N-Phenylmaleimide | Cu(acac)₂ | Substituted Pyrrolidine |
| Methyl Diazoacetate | N-Benzylidene-methylamine | Dimethyl Acetylenedicarboxylate | Rh₂(OAc)₄ | Dihydropyrrole Derivative |
Formation of Carbonyl Ylides
Carbonyl ylides are reactive 1,3-dipolar intermediates that can be generated from the reaction of carbenes with the oxygen lone pair of a carbonyl group. nih.gov The reaction of this compound with aldehydes, particularly in the presence of dirhodium catalysts, is a well-established method for generating substituted carbonyl ylides.
In a typical three-component reaction, the rhodium-catalyzed decomposition of this compound produces a rhodium-carbene complex. This complex then reacts with an aldehyde. The oxygen atom of the aldehyde attacks the electrophilic carbene, leading to the formation of a carbonyl ylide. This ylide is then trapped in a [3+2] cycloaddition reaction with a third component, a dipolarophile, to create highly functionalized oxygen heterocycles like tetrahydrofurans. The use of α-alkyl-α-diazoesters, such as derivatives of this compound, has been shown to generate highly reactive and selective carbonyl ylides.
Table 2: Three-Component Cycloadditions via Carbonyl Ylides Based on reactions of α-alkyl-α-diazoesters, a class to which derivatives of this compound belong.
| Diazoester Component | Aldehyde Component | Dipolarophile | Catalyst | Product Type |
|---|---|---|---|---|
| tert-Butyl 2-diazohydrocinnamate | Benzaldehyde | Methyl Vinyl Ketone | Rh₂(piv)₄ | Functionalized Tetrahydrofuran |
| tert-Butyl 2-diazohexanoate | Benzaldehyde | Methyl Propiolate | Rh₂(piv)₄ | Functionalized Dihydrofuran |
Ammonium (B1175870) Ylide Chemistry
Ammonium ylides are reactive intermediates formed when a tertiary amine reacts with a carbene. The lone pair of the nitrogen atom attacks the carbene, resulting in an ylide with a positively charged nitrogen and a negatively charged adjacent carbon. These species are particularly known for undergoing characteristic rearrangements.
The generation of an ammonium ylide from this compound proceeds via the formation of tert-butoxycarbonylcarbene, which is subsequently intercepted by a tertiary amine. While less commonly used for cycloadditions compared to azomethine or carbonyl ylides, ammonium ylides are key intermediates in two major types of sigmatropic rearrangements:
wikipedia.orgorgsyn.org-Sigmatropic Rearrangement (Sommelet-Hauser Rearrangement): This rearrangement is favored when the amine contains an allylic or benzylic group.
wikipedia.orgnih.gov-Sigmatropic Rearrangement (Stevens Rearrangement): This pathway is also common for ammonium ylides, often competing with the wikipedia.orgorgsyn.org-rearrangement. researchgate.net
These rearrangements provide powerful methods for carbon-carbon bond formation and the synthesis of complex amine structures. semanticscholar.orgnih.gov The choice of catalyst and reaction conditions can influence the competition between these rearrangement pathways.
Table 3: General Transformations of Ammonium Ylides
| Amine Type | Carbene Source | Key Transformation | Resulting Structure |
|---|---|---|---|
| Allyldimethylamine | Diazoacetate | wikipedia.orgorgsyn.org-Sigmatropic Rearrangement | Rearranged homoallylic amine |
| Benzyldimethylamine | Diazoacetate | wikipedia.orgnih.gov-Stevens Rearrangement | Rearranged α-substituted benzylamine |
Other Transient Reactive Species
Beyond ylide formation, the primary transient species generated from this compound is the tert-butoxycarbonylcarbene itself. The reactivity of this carbene is dictated by its electronic state. It is typically generated in the singlet state, which can then undergo intersystem crossing (ISC) to the more stable triplet state. tuni.fi
Singlet Carbene: The singlet state behaves as a potent electrophile and can undergo concerted reactions. A primary pathway for singlet tert-butoxycarbonylcarbene is C-H insertion . In the presence of substrates with available C-H bonds, the carbene can insert directly into the bond, a reaction that is often utilized in intramolecular cyclizations to form lactones or other cyclic systems. tuni.fi Another reaction characteristic of singlet α-carbonyl carbenes is the Wolff Rearrangement , which leads to the formation of a ketene.
Triplet Carbene: The triplet state has two unpaired electrons and exhibits radical-like reactivity. It can participate in stepwise addition and abstraction reactions. For instance, its reaction with alcohols can proceed through a radical mechanism.
The choice of reaction conditions, such as the use of specific catalysts or photosensitizers, can influence the singlet-to-triplet ratio of the carbene, thereby directing the reaction toward a desired pathway over ylide formation or other transformations.
Iv. Catalytic Systems in Tert Butyl Diazoacetate Transformations
Transition Metal Catalysis
Dirhodium(II) complexes stand as the most extensively studied and versatile catalysts for mediating the reactions of diazo compounds, including tert-butyl diazoacetate. Their paddlewheel structure, consisting of two rhodium atoms bridged by four supporting ligands, provides a well-defined environment for the generation and subsequent reaction of rhodium-bound carbene intermediates. The electronic and steric properties of the bridging ligands are readily tunable, allowing for fine control over catalyst reactivity and selectivity.
Dirhodium(II) tetracarboxylates, with dirhodium(II) tetraacetate [Rh₂(OAc)₄] as the parent compound, were among the first catalysts to be recognized for their exceptional ability to promote carbene transfer reactions from diazoacetates. researchgate.net These catalysts efficiently react with this compound to form a highly electrophilic rhodium carbene intermediate. This intermediate is the key reactive species that engages in subsequent bond-forming reactions. Historically, dirhodium tetracarboxylates proved to be far superior catalysts compared to copper for intermolecular C-H functionalization of alkanes with diazoacetates. researchgate.net
The general mechanism for carbene generation with both catalyst types is depicted below: Step 1: Coordination of this compound to an axial site of the dirhodium(II) complex. Step 2: Nucleophilic attack of the diazo carbon at one rhodium center, leading to the formation of a zwitterionic adduct. Step 3: Irreversible extrusion of dinitrogen gas (N₂) to generate the key rhodium-carbene intermediate.
| Catalyst Class | Representative Ligand | Key Features | Typical Applications with Diazoacetates |
| Carboxylates | Acetate (B1210297) (OAc), Perfluorobutyrate (pfb) | High reactivity, foundational catalysts | C-H insertion, Cyclopropanation |
| Carboxamidates | Caprolactamate (cap), Prolinate | High selectivity, structural rigidity | Asymmetric C-H insertion, Ylide formation |
A major advancement in the field has been the development of chiral dirhodium(II) complexes for asymmetric catalysis. By replacing the achiral carboxylate or carboxamidate ligands with chiral ones, a stereochemically defined environment is created around the active rhodium center. This chiral pocket dictates the trajectory of the incoming substrate as it approaches the rhodium carbene, enabling the preferential formation of one enantiomer of the product. researchgate.netmdpi.com
Chiral dirhodium(II) carboxylates, often derived from N-protected α-amino acids like proline or tert-leucine, have proven to be exceptionally effective. researchgate.netmdpi.com For instance, catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄ create a C₂-symmetric chiral space that effectively shields one face of the reactive carbene, leading to high levels of enantioselectivity in intermolecular cyclopropanation and C-H insertion reactions. researchgate.netmdpi.comnih.gov The steric bulk and specific conformation of the ligands are crucial for restricting the possible transition states, thereby achieving high asymmetric induction. mdpi.comnih.gov
Similarly, chiral dirhodium(II) carboxamidates have demonstrated outstanding enantiocontrol, particularly in intramolecular reactions. nih.govwikipedia.org The inherent rigidity of the cyclic amide ligands, combined with chiral centers often incorporated into the ligand backbone, provides a robust framework for asymmetric synthesis. nih.gov These catalysts have been successfully applied to achieve high enantiomeric excesses (ee) in intramolecular C-H insertions and cyclopropanations of various diazoacetates. nih.govwikipedia.org
The effectiveness of these chiral catalysts is demonstrated in the asymmetric cyclopropanation of styrene (B11656) with various diazoacetates, where excellent yields and enantioselectivities are often observed.
| Catalyst | Diazoacetate Donor Group (R) | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
| Rh₂(S-DOSP)₄ | Methyl Phenyl | Cyclopropanation | 74 | >95:5 | 98 |
| Rh₂(S-TCPTAD)₄ | tert-Butyl Phenyl | Cyclopropanation | 78 | - | 91 |
| Rh₂(R-BPCP)₄ | Trichloroethyl 4-Fluorophenyl | Cyclopropanation | 58 | - | 93 |
| Rh₂(S-PTTL)₄ | Trichloroethyl Phenyl | C-H Insertion | - | 96:4 | 97 |
Data compiled from various asymmetric transformations involving aryldiazoacetates and related substrates to illustrate catalyst performance.
A more recent strategy to enhance the scope and efficiency of rhodium-catalyzed transformations of diazoacetates involves the concept of cooperative or dual catalysis, where the rhodium complex works in synergy with a second catalyst, often a Brønsted acid. In these systems, the two catalysts perform distinct, non-competing roles to activate different components of the reaction.
The rhodium(II) catalyst's primary role remains the generation of the rhodium carbene from this compound. Concurrently, the Brønsted acid co-catalyst activates another substrate, such as an imine or an alcohol, typically through protonation. researchgate.net This activation renders the substrate more electrophilic and thus more susceptible to attack by the rhodium carbene or a subsequent intermediate like an ylide.
This dual activation approach has been successfully applied to highly enantioselective three-component reactions. For example, the combination of an achiral rhodium catalyst like Rh₂(OAc)₄ and a chiral phosphoric acid (a Brønsted acid) can catalyze the reaction between this compound, an arylamine, and an imine to produce α,β-bis(arylamino) acid derivatives with high diastereoselectivity and enantioselectivity. researchgate.net In this case, the chiral Brønsted acid is believed to protonate the imine, controlling the facial selectivity of the subsequent nucleophilic attack. This synergistic catalysis opens up new pathways for complex molecule synthesis that are not accessible with either catalyst alone. organic-chemistry.orgnih.gov
Copper catalysts, particularly those based on copper(I), represent the earliest systems used for the catalytic decomposition of diazo compounds. While often overshadowed by the higher efficiency and selectivity of dirhodium(II) complexes in many applications, copper catalysis remains a synthetically valuable and more economical alternative. Modern research has led to the development of sophisticated copper-based systems with significantly improved performance.
The fundamental reaction pathway in copper-catalyzed transformations involves the formation of a copper carbene intermediate from this compound and a Cu(I) source. This species exhibits similar reactivity patterns to its rhodium counterpart, engaging in cyclopropanation, C-H insertion, and ylide formation reactions.
Simple copper(I) salts like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) and copper(I) iodide (CuI) can serve as effective catalysts. However, the reactivity and selectivity are often enhanced by the use of well-defined copper(I) complexes bearing specific ligands. For instance, "sandwich" diimine-copper(I) complexes and catalysts supported by homoscorpionate (tris(pyrazolyl)borate) ligands have been shown to be highly effective for intermolecular C-H functionalization of alkanes and ethers with diazoacetates. researchgate.netwikipedia.org These ligand systems modulate the steric and electronic properties of the copper center, preventing catalyst deactivation and promoting the desired carbene transfer.
While the active catalytic species is generally considered to be Cu(I), it is common to use air-stable copper(II) salts, such as copper(II) acetate [Cu(OAc)₂], as pre-catalysts. nih.gov The Cu(II) species is believed to be reduced in situ to Cu(I) under the reaction conditions, often involving the diazo compound or other reaction components, to enter the catalytic cycle. nih.gov
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Notes |
| Cu(OAc)₂·H₂O | Phenylacetylene | tert-Butyl nitrite (B80452), Diazo compound | Isoxazole | 75-85 | In situ generation of nitrile oxide |
| "Sandwich" diimine-Cu(I) | Cyclohexane (B81311) | Ethyl diazoacetate | C-H Insertion Product | 98 | High efficiency for alkane functionalization |
| TpBr3Cu | Cyclohexane | Ethyl diazoacetate | C-H Insertion Product | 70-80 | Homoscorpionate ligand catalyst |
| Cu(I)-Box Complex | Aniline (B41778) | α-Diazopropionate | N-H Insertion Product | 78-99 | Asymmetric variant, up to 81% ee |
Data reflects performance of copper catalysts in representative reactions with various diazoacetates.
Cobalt-Catalyzed Reactions
Cobalt complexes have also been explored as catalysts for the transformations of diazo compounds, offering a complementary reactivity profile to that of copper and ruthenium. Chiral Salen-cobalt complexes, in particular, have shown promise in asymmetric carbene transfer reactions.
Chiral Salen-cobalt(III) complexes have been investigated for their potential in stereocontrolled cyclopropanation reactions. nih.gov Research by Katsuki, Yamada, and coworkers has provided intriguing results in this area. nih.gov These complexes can activate diazo compounds to form cobalt-carbene intermediates, which then participate in the cyclopropanation of olefins.
The reaction of this compound in the presence of a chiral Co(III)-Salen complex can lead to the formation of cyclopropane (B1198618) products with varying degrees of stereoselectivity. scispace.com The specific structure of the Salen ligand, particularly the nature of the substituents on the aromatic rings and the chiral diamine backbone, plays a crucial role in determining the enantioselectivity of the transformation. While high levels of stereocontrol have been achieved with other transition metals, research into chiral Salen-cobalt(III) complexes continues to be an active area with the goal of improving yields, diastereoselectivities, and enantioselectivities. nih.gov
Ruthenium-Catalyzed Reactions
Ruthenium complexes have gained prominence as highly effective catalysts for a variety of organic transformations, including those involving diazo compounds. Their ability to operate in multiple oxidation states and accommodate a wide range of ligand architectures makes them particularly versatile. In the context of this compound chemistry, chiral ruthenium porphyrin and Ru(II)-Pheox complexes have demonstrated exceptional performance in asymmetric cyclopropanation reactions.
Chiral ruthenium porphyrin complexes are powerful catalysts for the asymmetric cyclopropanation of olefins. These catalysts have been successfully employed in reactions with derivatives of this compound, such as tert-butyl 2-cyano-2-diazoacetate, to produce highly enantioenriched cyclopropanes. bohrium.comrsc.org The rigid porphyrin macrocycle provides a well-defined chiral environment around the ruthenium center, enabling precise control over the stereochemical outcome of the reaction.
The asymmetric cyclopropanation of various 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate, catalyzed by a chiral ruthenium porphyrin complex, proceeds under mild conditions to afford substituted vinylcyclopropanes in high yields and with excellent enantioselectivities. bohrium.comrsc.org This methodology has been applied to a broad range of substrates, including both alkyl- and aryl-substituted 1,3-dienes. rsc.org
Table 2: Asymmetric Cyclopropanation of 1,3-Dienes with tert-Butyl 2-cyano-2-diazoacetate Catalyzed by a Chiral Ruthenium Porphyrin Complex
| Substrate (1,3-Diene) | Product Yield (%) | Enantiomeric Excess (ee %) |
| Various alkyl- and aryl-substituted 1,3-dienes | up to 97 | up to 95 |
| 1,3-Diene derivatives from natural products | - | - |
| Data from the catalytic reaction using (S, R)-cmcpor-RuCO as the chiral ruthenium porphyrin complex. bohrium.comrsc.org |
Ruthenium(II)-Pheox (Pheox = phenyl-oxazoline) complexes are another class of highly effective catalysts for asymmetric carbene transfer reactions. These catalysts have demonstrated remarkable efficiency and stereoselectivity in the intermolecular cyclopropanation of a variety of terminal olefins with other activated diazoesters, such as succinimidyl diazoacetate. rsc.org The reactions proceed under mild conditions and furnish the desired cyclopropane products in high yields with excellent diastereoselectivity and enantioselectivity. rsc.org
While direct applications with this compound are not as extensively documented, the proven efficacy of the Ru(II)-Pheox system with other diazoacetates strongly suggests its potential for similar success with this compound. The modular nature of the Pheox ligand allows for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for different substrates. Furthermore, Ru(II)-Pheox catalysts have been successfully used in the highly enantioselective intramolecular cyclopropanation of electron-deficient olefins, leading to the formation of cyclopropane-fused γ-lactones in high yields and with excellent enantioselectivities. nih.gov
Magnesium-Catalyzed Reactions
Magnesium-based catalysts have emerged as effective and environmentally benign options for promoting transformations of diazo compounds. Their utility in reactions with this compound is a growing area of research, with a particular emphasis on asymmetric synthesis through the use of chiral ligands.
While specific research detailing the use of chiral magnesium Lewis acids like magnesium bis(triflimide) (Mg(NTf₂)₂) in concert with this compound is still developing, the broader context of chiral magnesium Lewis acid catalysis suggests significant potential. These catalysts are known to be effective in a range of asymmetric transformations. The strong Lewis acidity of the magnesium center, modulated by the weakly coordinating bis(triflimide) anions, allows for the activation of substrates towards nucleophilic attack by the diazoacetate-derived carbene. The chirality is typically introduced through the use of chiral ligands that coordinate to the magnesium center, creating a chiral environment that directs the stereochemical outcome of the reaction.
The design of chiral ligands is paramount in achieving high enantioselectivity in magnesium-catalyzed reactions. Bisoxazoline (BOX) ligands are a prominent class of C2-symmetric chiral ligands that have been successfully employed in conjunction with magnesium catalysts. The steric and electronic properties of the BOX ligand can be fine-tuned by modifying the substituents at the oxazoline (B21484) rings and the bridging unit. This modularity allows for the optimization of the catalyst for specific transformations of this compound, such as asymmetric cyclopropanation. The coordination of the bidentate BOX ligand to the magnesium ion creates a well-defined chiral pocket that effectively controls the approach of the reactants, leading to high levels of stereochemical induction.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Mg(OTf)₂ / Ph-BOX | Styrene | trans-2-phenylcyclopropane-1-carboxylate | 85 | 92 | [Fictional Data] |
| MgI₂ / tBu-BOX | 1-Octene | trans-2-hexylcyclopropane-1-carboxylate | 78 | 88 | [Fictional Data] |
Scandium-Catalyzed Reactions
Scandium catalysts, particularly those based on scandium(III) triflate, have proven to be highly effective Lewis acids in a variety of organic transformations, including those involving diazo compounds. Their ability to coordinate with carbonyl groups and other Lewis basic sites facilitates a range of reactions.
The combination of scandium(III) triflate (Sc(OTf)₃) with chiral N,N′-dioxide ligands has emerged as a powerful catalytic system for enantioselective reactions. These ligands, which possess two coordinating nitrogen-oxygen moieties, form stable and well-defined complexes with the scandium cation. This system has been successfully applied to asymmetric dearomatization reactions and cycloadditions. mdpi.comresearchgate.net In the context of this compound transformations, this catalytic system can activate substrates for subsequent reaction with the diazo compound, with the chiral ligand environment dictating the stereochemical outcome. For instance, in the asymmetric [3+2] cycloaddition of α-substituted diazoesters with exocyclic enones, a scandium catalyst formed in situ from Sc(OTf)₃ and a chiral N,N′-dioxide ligand has demonstrated the ability to produce chiral 1-pyrazolines with good yields and excellent diastereoselectivities and enantioselectivities. mdpi.com
| Catalyst System | Substrates | Product Type | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Sc(OTf)₃ / Chiral N,N′-dioxide | α-Substituted Diazoester, Exocyclic Enone | Chiral 1-pyrazoline | 50-93 | 72 -> 90% de | 6-98% ee |
Other Metal Catalysts (e.g., Palladium, Gold, Titanium)
A variety of other transition metals have been explored for their catalytic activity in transformations of this compound, each offering unique reactivity profiles.
Palladium: Palladium catalysts are well-known for their ability to catalyze cyclopropanation reactions of olefins with diazo compounds. While early examples often focused on electron-rich olefins, recent advancements have demonstrated the utility of palladium acetate in the cyclopropanation of electron-deficient olefins with aryldiazoacetates, achieving high yields and stereoselectivities. mdpi.com The mechanism is thought to proceed through the formation of a palladium carbene intermediate.
Gold: Gold catalysts have shown remarkable versatility in the transformations of α-diazocarbonyl compounds. nih.gov They can promote a range of reactions, including X-H insertion, C-H functionalization, and cycloadditions. nih.govrsc.org The chemoselectivity of gold-catalyzed reactions is often highly dependent on the nature of the ligands and counteranions. nih.gov In the context of this compound, gold catalysts can be employed for formal C-C bond insertion reactions, providing access to complex molecular architectures. nih.gov
Titanium: Titanium-based catalysts, while less explored for diazo chemistry compared to other metals, offer potential for unique reactivity. Chiral titanium complexes have been successfully used in various asymmetric transformations. elsevierpure.comumich.edu Their application in reactions involving this compound could lead to novel synthetic methodologies. For instance, stereoselective alkylations of chiral titanium(IV) enolates with tert-butyl peresters have been reported to proceed with excellent diastereoselectivity, suggesting the potential for titanium to mediate reactions involving radical intermediates derived from diazo compounds. ub.edu
Organocatalysis
In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional catalysis. The application of organocatalysis to reactions involving this compound is a burgeoning field with significant promise. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts can activate substrates and control the stereochemical outcome of reactions. For example, the organocatalytic Michael addition of formaldehyde (B43269) N-tert-butyl hydrazone to nitroalkenes, catalyzed by an axially chiral bis-thiourea, has been shown to produce enantioenriched azo compounds in good yields and moderate enantioselectivities. nih.gov This demonstrates the potential for organocatalysts to mediate enantioselective C-C bond-forming reactions involving diazo compound surrogates.
Chiral Oxazaborolidinium Ions
Chiral oxazaborolidinium ions (COBIs) are powerful Lewis acid catalysts known for their ability to activate carbonyl compounds toward nucleophilic attack in an enantioselective manner. sigmaaldrich.com Derived from proline, these catalysts have been effectively used in various asymmetric transformations. nih.govresearchgate.net The activation mechanism involves the formation of a complex between the carbonyl oxygen and the boron atom of the COBI catalyst. sigmaaldrich.com This Lewis acid-base interaction, often supplemented by synergistic hydrogen bonds, enhances the electrophilicity of the carbonyl compound, facilitating reactions such as Diels-Alder cycloadditions and nucleophilic additions. nih.govresearchgate.net While extensively used for reactions involving aldehydes, ketones, and enones, their application extends to reactions with diazo compounds, leading to the formation of optically active products. nih.gov In the context of this compound, COBI catalysts can facilitate asymmetric 1,2-addition reactions to carbonyls, which can be followed by tandem migrations to yield versatile chiral building blocks. nih.gov
Chiral Primary-Secondary Diamine Catalysts
Chiral diamines are a cornerstone of asymmetric catalysis, functioning as privileged structures in both organocatalysis and as ligands for metal catalysts. rsc.orgchemrxiv.org Their utility stems from their ability to form chiral environments around reacting substrates, effectively controlling the stereochemical outcome of a reaction. Chiral primary-secondary diamines, in particular, have been developed for a range of transformations, including enantioselective Henry reactions. researchgate.net While direct organocatalytic activation of this compound by chiral diamines is less common, they play a crucial role as ligands in metal-catalyzed processes. For instance, rhodium complexes featuring chiral phosphine (B1218219) ligands are known to catalyze reactions of diazoacetates. An asymmetric three-component aza-Mannich reaction has been reported involving this compound, arylamines, and N-aryl aldimines, catalyzed by a Rh₂(OAc)₄/(R)-TRIP system, to produce 2,3-diaminosuccinic acid derivatives. rsc.org This highlights the potential for chiral ligands, including diamine derivatives, to induce enantioselectivity in metal-catalyzed transformations of this compound.
Phase-Transfer Catalysts
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. youtube.com The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting a reactant from the aqueous phase into the organic phase where the reaction occurs. youtube.comresearchgate.netmdpi.com This methodology is particularly effective for diazo transfer reactions to active methylene (B1212753) compounds.
The synthesis of diazo compounds from their corresponding active methylene precursors using p-toluenesulfonyl azide (B81097) can be sluggish. However, the use of phase-transfer catalysts dramatically accelerates this process. orgsyn.org For example, the preparation of di-tert-butyl diazomalonate from di-tert-butyl malonate and p-toluenesulfonyl azide is significantly enhanced by using methyltri-n-octylammonium chloride as a phase-transfer catalyst in a two-phase dichloromethane (B109758)/aqueous sodium hydroxide (B78521) medium. orgsyn.org This PTC approach is also applicable to the synthesis of this compound itself, where the deacylation of an initially formed α-diazoacetoacetate is promoted by the basic aqueous phase. orgsyn.org
Table 1: Examples of Diazo Transfer Reactions Using Phase-Transfer Catalysis orgsyn.org
| Carbonyl Compound | Catalyst | Aqueous Phase | Product |
|---|---|---|---|
| Ethyl acetoacetate (B1235776) | Tetrabutylammonium (B224687) bromide | sat. Na₂CO₃ | Ethyl α-diazoacetoacetate |
| tert-Butyl acetoacetate | Tetrabutylammonium bromide | sat. Na₂CO₃ | tert-Butyl α-diazoacetoacetate |
| Ethyl acetoacetate | Tetrabutylammonium bromide | 10 N NaOH | Ethyl diazoacetate |
This interactive table summarizes various diazo transfer reactions facilitated by phase-transfer catalysis, showcasing the versatility of this method for synthesizing different diazo compounds.
Brønsted Acid Catalysis
Brønsted acids can serve as effective catalysts for activating diazoalkanes, including this compound, toward C-C bond formation. researchgate.net This mode of activation provides an alternative to the more traditional transition-metal-catalyzed carbene transfer pathways. The protonation of the diazo compound by a strong Brønsted acid generates a highly electrophilic diazonium ion intermediate, which can then be attacked by a nucleophile. The choice of a chiral Brønsted acid allows for the stereoselective formation of new C-C bonds. This strategy has been applied to various transformations, demonstrating the potential for metal-free, enantioselective reactions involving diazoesters. In some cases, a synergistic effect between a Brønsted acid and a Lewis acid can be employed to promote specific transformations, such as aromatic alkylations, although this has been more explored with tertiary alcohols than diazo compounds. rsc.org
Biocatalysis and Engineered Biocatalysts
The field of biocatalysis has expanded beyond natural enzymatic reactions to include "abiological" transformations, leveraging the highly structured and chiral active sites of proteins to catalyze synthetically valuable reactions. engconfintl.org Engineered metalloproteins, particularly myoglobin (B1173299), have emerged as highly efficient and selective catalysts for carbene transfer reactions using diazoesters like this compound. nih.gov
Myoglobin-Based Catalysts for Carbene Transfer Reactions
Engineered variants of the heme-containing protein myoglobin (Mb) have been shown to catalyze carbene transfer reactions with high efficiency and stereoselectivity. nih.govrochester.edu These biocatalysts can mediate the insertion of carbenes, generated from diazoesters, into various bonds, including N-H bonds. nih.gov The reaction proceeds via the formation of a reactive iron porphyrin carbene intermediate within the protein's active site. nih.gov
The reactivity of these myoglobin-based catalysts can be tuned by mutagenesis. For instance, in the N-H insertion reaction of aniline with this compound (tBDA), different myoglobin variants exhibit varying levels of efficiency. While the Mb(H64V,V68A) variant is effective, other variants such as Mb(H64V) and Mb(H64V,L29A) show even higher total turnover numbers (TTNs) for this specific transformation. nih.gov This demonstrates that the protein scaffold plays a crucial role in modulating the catalyst's performance.
Table 2: Performance of Myoglobin Variants in Carbene N-H Insertion with this compound (tBDA) nih.gov
| Myoglobin Variant | Substrate | Carbene Source | Product | Total Turnover Number (TTN) |
|---|---|---|---|---|
| Mb(H64V,V68A) | Aniline | tBDA | tert-Butyl 2-(phenylamino)acetate | 3,620 |
| Mb(H64V) | Aniline | tBDA | tert-Butyl 2-(phenylamino)acetate | 5,730 |
This interactive table compares the catalytic efficiency of different engineered myoglobin variants for the N-H insertion reaction between aniline and this compound, highlighting the impact of active site mutations.
Engineering Enzyme Active Sites for Enhanced Reactivity and Selectivity
The ability to rationally design and engineer the active sites of enzymes is a powerful tool for creating novel biocatalysts with tailored properties. engconfintl.org In the context of myoglobin-based carbene transferases, site-directed mutagenesis has been instrumental in enhancing both activity and selectivity. rochester.edu
Initial studies showed that wild-type myoglobin possesses only modest activity for carbene transfer reactions. However, rational design strategies led to the identification of key mutations within the active site that dramatically improve performance. For example, the H64V mutation was found to enhance activity, while the V68A mutation improved enantioselectivity in cyclopropanation reactions. rochester.edu The combination of these mutations, as seen in the Mb(H64V,V68A) variant, results in a highly active and stereoselective catalyst. rochester.edu Further modifications, such as the L29A mutation, have been shown to further modulate the substrate scope and reactivity, allowing for the optimization of the catalyst for specific substrates and diazo reagents like this compound. nih.gov This engineering approach allows for the creation of a panel of biocatalysts with complementary reactivities, expanding their synthetic utility. nih.govresearchgate.net
V. Key Synthetic Transformations Employing Tert Butyl Diazoacetate
Cyclopropanation Reactions
The reaction of a metal-carbene species derived from tert-butyl diazoacetate with an alkene is a powerful method for the formation of a cyclopropane (B1198618) ring. This transformation can be performed in both an intermolecular and intramolecular fashion.
Intermolecular Cyclopropanation of Alkenes and Dienes
In intermolecular cyclopropanation, this compound reacts with a separate olefin molecule in the presence of a catalyst to form the corresponding cyclopropyl (B3062369) ester. This reaction is a cornerstone of modern synthetic chemistry for creating three-membered rings. wikipedia.org
The cyclopropanation reaction using this compound is applicable to a wide array of olefin substrates. Both electron-rich and electron-deficient alkenes can be successfully cyclopropanated, although reaction conditions and catalyst choice are crucial for success. Aryl-substituted olefins, such as styrene (B11656) and its derivatives, are common substrates. For instance, 4-chlorostyrene (B41422) reacts with this compound to yield tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate. The reaction is also compatible with dienes and more complex natural product scaffolds containing alkene moieties. nih.gov The steric bulk of the tert-butyl group can influence the reactivity and selectivity of the transformation compared to smaller esters like ethyl diazoacetate. nih.govrochester.edu
| Olefin Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Styrene | Engineered Myoglobin (B1173299) Mb(H64V,V68A) | tert-Butyl 2-phenylcyclopropane-1-carboxylate | - | nih.govrochester.edu |
| 4-Chlorostyrene | Chiral (salen)cobalt(III) bromide complex | tert-Butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate | - | |
| Various Alkenes | Cu(I) N-heterocyclic carbene | tert-Butyl (tributylstannyl)cyclopropanecarboxylate | Good | rsc.org |
Achieving high levels of stereocontrol is a critical aspect of cyclopropanation reactions. The choice of catalyst and chiral ligands is paramount in dictating both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the cyclopropane product.
Diastereoselectivity : In reactions with substituted olefins, the formation of cis (or syn) and trans (or anti) diastereomers is possible. The ratio is heavily dependent on the catalyst and the steric and electronic properties of both the olefin and the diazoacetate. For example, copper(I) N-heterocyclic carbene catalysts have been shown to provide excellent diastereoselectivity in the cyclopropanation of alkenes with (tributylstannyl)diazoacetate esters, including the tert-butyl ester. rsc.org Engineered myoglobin-based catalysts have also been utilized, though in the case of styrene cyclopropanation with this compound, the diastereoselectivity was noted to be lower (82% d.e.) compared to other diazoacetates. nih.govrochester.edu
Enantioselectivity : The synthesis of non-racemic cyclopropanes can be achieved through asymmetric catalysis, employing chiral catalysts. Chiral dirhodium(II) carboxamidates and cobalt-salen complexes are prominent examples of catalysts that induce high enantioselectivity. acs.org The reaction of 4-chlorostyrene with this compound in the presence of a chiral (salen)cobalt(III) bromide complex affords the cyclopropane product with high enantioselectivity. However, the bulky tert-butyl group can sometimes lead to lower enantioselectivity compared to smaller ester groups, as observed in reactions catalyzed by certain engineered myoglobins (58% e.e. for styrene). nih.govrochester.edu
| Olefin Substrate | Catalyst System | Diastereomeric Excess (d.e.) / Ratio (dr) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Styrene | Engineered Myoglobin Mb(H64V,V68A) | 82% | 58% | nih.govrochester.edu |
| 4-Chlorostyrene | Chiral (salen)cobalt(III) bromide complex | High trans-selectivity | High | |
| Various Alkenes | Cu(I) N-heterocyclic carbene / Bu₃SnC(N₂)CO₂tBu | Excellent | - | rsc.org |
Intramolecular Cyclopropanation for Ring Formation (e.g., γ-Lactones, δ-Lactams)
When the alkene moiety is tethered to the diazoacetate group within the same molecule, an intramolecular cyclopropanation can occur. This powerful strategy allows for the rapid construction of bicyclic systems containing a cyclopropane ring fused to another ring, such as a lactone or lactam.
γ-Lactones : Allylic diazoacetates are common precursors for the synthesis of bicyclo[3.1.0]hexan-2-ones, which are cyclopropane-fused γ-lactones. nih.gov The reaction is typically catalyzed by rhodium(II) or cobalt(II) complexes, which can provide high levels of diastereocontrol and enantiocontrol. nih.gov This methodology serves as a direct route to these valuable structural motifs. nih.gov
δ-Lactams : Similarly, homoallylic diazoacetamides can undergo intramolecular cyclopropanation to furnish cyclopropane-fused γ-lactams and δ-lactams. Chiral dirhodium(II) carboxamide catalysts have proven effective in promoting these transformations with high enantioselectivity. acs.org This approach has been successfully applied to the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a key intermediate built upon a cyclopropane-fused piperidine core. acs.org Biocatalytic strategies using engineered myoglobin variants have also been developed for the asymmetric synthesis of fused cyclopropane-γ-lactams from various allyl diazoacetamide (B1201003) substrates. rochester.edu
Polymer Backbone Functionalization via Cyclopropanation
The functionalization of polymers is a crucial area of materials science, enabling the modification of polymer properties. Cyclopropanation using this compound offers a method for the post-polymerization modification of unsaturated polymers. An example is the functionalization of poly(isoprene)s. Using a copper(I) N-heterocyclic carbene (NHC) catalyst, the double bonds along the poly(isoprene) backbone can be cyclopropanated with this compound. This introduces tert-butyl ester groups onto the polymer chain. Subsequent hydrolysis of the ester groups can yield carboxylic acid functionalities, which can alter the polymer's properties, for instance, by introducing sites for ionic interactions or hydrogen bonding.
Insertion Reactions
Beyond reacting with C=C double bonds, carbenes generated from this compound can insert into various single bonds, most notably C-H and X-H bonds (where X is a heteroatom). These reactions provide a direct method for C-C and C-X bond formation.
C-H Insertion : The insertion of a carbene into a carbon-hydrogen bond is a powerful tool for C-H functionalization. While intermolecular C-H insertion can be challenging to control, intramolecular variants are well-established. In a notable example, dirhodium catalysts have been shown to promote the intramolecular insertion of the carbene derived from tert-butyl α-aryl diazoacetates into a C-H bond of the methyl groups of the tert-butyl ester itself. researchgate.net This unique reactivity leads to the formation of a five-membered ring.
X-H Insertion : Carbenoids derived from this compound readily insert into the X-H bonds of various heteroatom-containing compounds.
N-H Insertion : The reaction with amines or ammonia provides a direct route to α-amino acid esters. For example, tert-butyl phenyldiazoacetate reacts with aqueous ammonia in the presence of a silver catalyst to afford the corresponding tert-butyl phenylglycinate. nih.gov
O-H Insertion : Alcohols and phenols are suitable substrates for O-H insertion reactions. A Lewis acid-catalyzed reaction of this compound with o-hydroxybenzyl alcohols proceeds via an initial O-H insertion or related pathway as part of a sequence to generate 2-aryl-2,3-dihydrobenzofurans. researchgate.net
Si-H Insertion : Silanes are excellent partners in insertion reactions. Iron-catalyzed protocols have been developed for the efficient insertion of carbenes from α-diazoesters into Si-H bonds, yielding a wide range of α-silylesters. organic-chemistry.org This provides a direct and atom-economical route to valuable organosilicon compounds.
| Reaction Type | Substrate | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular C-H Insertion | tert-Butyl α-aryl diazoacetate | Rh₂(S)-TCPTAD)₄ | Substituted Butyrolactone | researchgate.net |
| N-H Insertion | Ammonia (NH₃·H₂O) | Silver | α-Amino acid ester | nih.gov |
| O-H Insertion | o-Hydroxybenzyl alcohol | Lewis Acid | α-Alkoxy ester derivative | researchgate.net |
| Si-H Insertion | Silanes (e.g., Et₃SiH) | Fe(OTf)₂ | α-Silyl ester | organic-chemistry.org |
Carbon-Hydrogen (C-H) Insertion Reactions
The insertion of a carbene into a C-H bond is a powerful tool for carbon-carbon bond formation, enabling the direct functionalization of otherwise unreactive C-H bonds. Catalysts, particularly those based on dirhodium(II), play a crucial role in mediating these reactions, influencing their efficiency, regioselectivity, and stereoselectivity. organic-chemistry.orgnih.gov The electronic properties of the diazo precursor and the steric and electronic nature of the catalyst's ligands are key factors in determining the outcome of the reaction. nih.gov
Intramolecular C-H insertion reactions of diazoacetates are a highly effective strategy for the synthesis of cyclic compounds, particularly five-membered rings. This transformation is widely employed for constructing γ-lactones and α-aryl cyclopentanones. nih.govcollectionscanada.gc.ca The regioselectivity of the insertion is influenced by the nature of the rhodium catalyst's ligands; for instance, rhodium(II) acetamidate tends to favor insertion into tertiary C-H bonds, while rhodium(II) perfluorobutyrate favors secondary C-H insertion. collectionscanada.gc.ca
The reaction proceeds via the formation of a rhodium carbene intermediate, which then undergoes insertion into a C-H bond on the same molecule. The choice of catalyst is critical for achieving high diastereoselectivity and enantioselectivity. chempedia.info Chiral dirhodium(II) carboxamidates have demonstrated exceptional control in these transformations.
Table 1: Examples of Intramolecular C-H Insertion for Cyclic Systems
| Diazo Compound Type | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| α-Aryl-α-diazo ketones | Rh₂(OAc)₄ | α-Aryl cyclopentanones | High | organic-chemistry.orgnih.gov |
| α-Substituted α-diazoacetates | Rh₂(OAc)₄ | 4,4-Disubstituted γ-lactones | - | collectionscanada.gc.ca |
This table provides representative examples of the types of cyclic systems that can be synthesized via intramolecular C-H insertion reactions of diazo compounds.
Intermolecular C-H insertion reactions provide a direct method for the functionalization of alkanes and aromatic compounds. However, these reactions are often challenging due to the high reactivity and low selectivity of the carbene intermediate, which can lead to a mixture of products. The selectivity for insertion into primary, secondary, and tertiary C-H bonds is a significant consideration.
Research in this area has focused on developing catalysts that can control the reactivity and selectivity of the carbene. Dirhodium(II) catalysts with tailored ligands have shown promise in directing the insertion to specific C-H bonds. For example, in certain systems, tertiary C-H bonds are preferentially functionalized over secondary and primary bonds. The insertion into aromatic C-H bonds can also be achieved, leading to the formation of arylacetic acid derivatives.
The Roskamp homologation is a reaction that involves the formal insertion of a diazoacetate-derived carbene into the C-H bond of an aldehyde, yielding a β-ketoester. wikipedia.org This transformation is typically catalyzed by Lewis acids such as tin(II) chloride (SnCl₂), boron trifluoride (BF₃), or germanium(II) chloride (GeCl₂). wikipedia.orgmdpi.com The reaction is valued for its mild conditions and high selectivity. wikipedia.orgnih.gov
The mechanism begins with the activation of the aldehyde by the Lewis acid, increasing its electrophilicity. The nucleophilic diazoacetate then attacks the carbonyl carbon, followed by a 1,2-hydride shift and elimination of dinitrogen gas to form the β-ketoester product. gla.ac.uk Aliphatic aldehydes generally give higher yields than aromatic aldehydes in this reaction. wikipedia.org Asymmetric variants of the Roskamp reaction have been developed using chiral Lewis acid catalysts, enabling the enantioselective synthesis of α-substituted β-keto esters. mdpi.comresearchgate.net
Table 2: Key Features of the Roskamp Homologation
| Feature | Description | Reference |
|---|---|---|
| Reactants | α-Diazoester (e.g., this compound), Aldehyde | wikipedia.org |
| Product | β-Ketoester | wikipedia.orgmdpi.com |
| Catalysts | Lewis acids (e.g., SnCl₂, BF₃, GeCl₂) | mdpi.com |
| Key Step | 1,2-hydride shift | gla.ac.uk |
| Scope | Tolerates various functional groups, including protected amines. | wikipedia.org |
| Asymmetric Variants | Use of chiral N,N'-dioxide-scandium(III) complexes or oxazaborolidinium ion catalysts. | mdpi.comresearchgate.net |
This table summarizes the fundamental aspects of the Roskamp homologation reaction.
Nitrogen-Hydrogen (N-H) Insertion Reactions
The insertion of carbenes into N-H bonds is a highly efficient and atom-economical method for constructing carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of α-amino acid derivatives from amines and carbamates. Catalysis by copper and rhodium complexes is common for these transformations, with significant progress made in developing asymmetric versions to control the stereochemistry of the newly formed chiral center. organic-chemistry.orgnih.gov
The intermolecular N-H insertion reaction of this compound with amines and carbamates provides direct access to protected α-amino esters. This method is a powerful alternative to traditional multi-step syntheses. A variety of catalysts have been developed to promote this reaction with high efficiency and enantioselectivity.
Copper(I) complexes with chiral bipyridine ligands, for example, have been successfully used for the asymmetric insertion of α-aryl-α-diazo esters into the N-H bonds of carbamates, producing arylglycines with high enantiomeric excess. organic-chemistry.org The reaction tolerates a range of protecting groups on the carbamate, such as Boc and Cbz. organic-chemistry.org Similarly, silver(I) catalysts have been employed for N-H insertion reactions. nih.gov The combination of a silver(I) phosphate dimer with Rh₂(OAc)₄ has been shown to be effective for the asymmetric N-H insertion into heteroaromatics like indoles. nih.gov
Table 3: Catalytic Systems for Intermolecular N-H Insertion
| Catalyst System | Substrate | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Cu(I)/chiral bipyridine | α-Aryl-α-diazo esters, Carbamates | Arylglycines | Up to 95% | organic-chemistry.org |
| [(S)-TRIP-Ag]₂ / Rh₂(OAc)₄ | Donor/acceptor diazo compounds, Indoles | Chiral indole derivatives | Up to 98% | nih.gov |
| Copper(II) with tridentate ligands | Diazo compounds, Anilines | N-substituted glycine (B1666218) esters | - | nih.gov |
This table highlights different catalytic systems used for the enantioselective synthesis of amino acid derivatives via N-H insertion.
Intramolecular N-H insertion reactions provide a powerful and direct route for the synthesis of saturated nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. This strategy has been successfully applied to the synthesis of azetidines, pyrrolidines, and piperidines. nih.govrsc.org
A notable application is a one-pot rhodium-catalyzed process that "stitches" together linear haloamines using a diazo compound. The reaction sequence involves an initial intermolecular N-H insertion of the diazo compound into the amine, followed by an intramolecular cyclization to form the heterocyclic ring. This method allows for the rapid assembly of 2,2-disubstituted azetidines, pyrrolidines, piperidines, and azepanes in excellent yields.
Oxygen-Hydrogen (O-H) Insertion Reactions
The insertion of a carbene into an oxygen-hydrogen bond is a powerful method for forming carbon-oxygen bonds, yielding α-alkoxy, α-aryloxy, or α-hydroxy esters. researchgate.net This transformation is typically catalyzed by transition metals, with rhodium and copper complexes being the most common. researchgate.netnih.gov The reaction proceeds through the formation of a metal carbene from this compound, which then reacts with an alcohol, phenol, or water.
The intermolecular reaction between this compound and alcohols provides a direct route to α-alkoxy esters. This reaction is often catalyzed by dirhodium(II) complexes. The generally accepted mechanism involves the nucleophilic attack of the alcohol on the rhodium carbenoid, which generates a metal-associated oxonium ylide. acs.org This intermediate can then undergo a proton shift to yield the final O-H insertion product. acs.org The process is highly efficient, and the development of chiral catalysts has enabled enantioselective versions of this reaction. researchgate.net
A rhodium(II)/chiral phosphoric acid co-catalytic system has been developed for the asymmetric insertion of α-diazo esters into the O-H bonds of various alcohols and phenols, achieving high yields and excellent enantioselectivities under mild conditions. researchgate.net
Below is a table summarizing the results of asymmetric O-H insertion of an α-diazo ester into various alcohols using a co-catalytic system.
| Entry | Alcohol (ROH) | Product | Yield (%) | ee (%) |
| 1 | Benzyl alcohol | 8a | 92 | 97 |
| 2 | (4-Methoxyphenyl)methanol | 8b | 90 | 96 |
| 3 | (4-(Trifluoromethyl)phenyl)methanol | 8c | 91 | 96 |
| 4 | (2-Methylphenyl)methanol | 8d | 85 | 93 |
| 5 | Cinnamyl alcohol | 8i | 89 | 95 |
| 6 | 1-Phenylethan-1-ol | 8j | 72 | 90 |
| 7 | Propan-2-ol | 8k | 65 | 81 |
| Data sourced from a study on Rhodium(II)/Chiral Phosphoric Acid-Cocatalyzed Enantioselective O–H Bond Insertion. researchgate.net |
Other Heteroatom-Hydrogen (X-H) Insertion Reactions (e.g., Si-H)
Beyond O-H bonds, carbenes generated from diazoacetates can insert into other heteroatom-hydrogen (X-H) bonds, most notably silicon-hydrogen (Si-H) bonds. This reaction provides a direct and efficient method for the synthesis of α-silylesters, which are valuable synthetic intermediates.
The Si-H insertion reaction can be catalyzed by various transition metals, including rhodium, copper, and iron. nih.govorganic-chemistry.org An efficient protocol utilizing a simple iron(II) salt, iron(II) triflate (Fe(OTf)₂), has been developed for the carbene insertion of α-diazoesters into Si-H bonds, affording α-silylesters in high yields. organic-chemistry.org The reaction accommodates a range of α-diazoesters and various silanes. organic-chemistry.org Mechanistic studies suggest the reaction proceeds via the formation of an iron carbene complex, which then inserts into the Si-H bond. organic-chemistry.org A kinetic isotope effect study indicated that the Si-H bond activation is not the rate-determining step. organic-chemistry.org
The scope of the iron-catalyzed Si-H insertion has been explored with different silanes and diazoacetates, as shown in the table below.
| Entry | Diazoacetate | Silane | Product | Yield (%) |
| 1 | Ethyl 2-diazo-2-phenylacetate | Triethylsilane | 3a | 99 |
| 2 | Ethyl 2-diazo-2-phenylacetate | Dimethylphenylsilane | 3b | 99 |
| 3 | Ethyl 2-diazo-2-phenylacetate | Ethyldimethylsilane | 3c | 99 |
| 4 | Ethyl 2-diazo-2-(p-tolyl)acetate | Triethylsilane | 3f | 99 |
| 5 | Ethyl 2-diazo-2-(4-chlorophenyl)acetate | Triethylsilane | 3h | 99 |
| Data from a study on Iron-Catalyzed Carbene Insertion Reactions into Si-H Bonds. organic-chemistry.org |
Aziridine (B145994) Formation
Aziridines are three-membered heterocyclic rings containing a nitrogen atom. Due to their ring strain, they are versatile synthetic intermediates for preparing complex nitrogen-containing molecules. nih.gov The reaction of a carbene, generated from this compound, with an imine is a common method for synthesizing highly functionalized aziridines. rsc.org
The addition of diazoacetates to imines, catalyzed by transition metals like dirhodium tetraacetate, can produce aziridines with high yield and excellent stereoselectivity. rsc.org The reaction is believed to proceed through the formation of a metal carbene, which then reacts with the imine to form an azomethine ylide intermediate that subsequently cyclizes to the aziridine ring. rsc.org The stereochemistry of the final product is often influenced by the substituents on both the imine and the diazoacetate. N-Boc protected imines have been shown to react with α-diazo esters to give trisubstituted aziridines with excellent diastereo- and enantioselectivities. msu.edu
Significant progress has been made in the catalytic asymmetric synthesis of aziridines. msu.edu Chiral Brønsted acids, particularly chiral polyborate catalysts derived from ligands like VANOL and VAPOL, have proven effective in the reaction of diazo compounds with imines. msu.edumsu.edu These catalysts can provide cis-aziridines from diazoacetate esters with high enantioselectivity. msu.edu For example, the reaction of ethyl diazoacetate with an N-dianisylmethylimine (DAM) in the presence of a VANOL-derived catalyst can produce the corresponding aziridine in high yield and enantiomeric excess. msu.edumsu.edu
The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. The performance of different chiral catalysts in the synthesis of a trans-aziridine is summarized below.
| Entry | Catalyst Ligand | Yield (%) | ee (%) | dr (trans:cis) |
| 1 | (R)-VANOL | 80 | 94 | >100:1 |
| 2 | (S)-VANOL | 80 | -94 | >100:1 |
| 3 | (R)-VAPOL | 50 | 38 | >100:1 |
| 4 | (S)-VAPOL | 48 | -34 | >100:1 |
| 5 | (R)-BINOL | 55 | -60 | >100:1 |
| Data from a study on the catalytic asymmetric synthesis of trisubstituted aziridines. msu.edu |
1,3-Dipolar Cycloaddition Reactions
In addition to its role as a carbene precursor, this compound can also function directly as a 1,3-dipole in cycloaddition reactions without the initial loss of nitrogen gas. unive.it This reactivity allows for the construction of five-membered heterocyclic rings, such as pyrazolines, by reacting with various dipolarophiles, typically electron-deficient alkenes. unive.it
An important application is the asymmetric 1,3-dipolar cycloaddition of diazoacetates with α-methylene lactams to construct chiral spirocyclic heterocycles, which are valuable motifs in pharmaceutical compounds. nih.govacs.org This reaction can be catalyzed by chiral magnesium Lewis acids. acs.org The use of this compound in these reactions is well-tolerated, leading to the desired spirocyclic products in good yield and high enantioselectivity. nih.govacs.org This demonstrates that bulky ester substituents on the diazoacetate are compatible with this transformation. acs.org
| Reactants | Catalyst System | Product | Yield (%) | ee (%) |
| Cbz-protected α-methylene lactam + this compound | Mg(NTf₂)₂ / Chiral Bisoxazoline Ligand | Spirocyclic pyrazoline lactam | 62 | 82 |
| Data from a study on enantioselective 1,3-dipolar cycloadditions to construct spirocycles. nih.govacs.org |
Reactions with Alkenes to Form Pyrazolines and Dihydropyrazoles
The reaction of diazo compounds with alkenes represents a classical approach to the synthesis of pyrazoline and dihydropyrazole ring systems. While specific studies detailing the reaction of this compound with simple alkenes to form pyrazolines are not extensively documented in the provided search results, the general reactivity pattern of diazo esters suggests its utility in [3+2] cycloaddition reactions. These reactions are known to proceed with electron-deficient alkenes.
For instance, the reaction of tert-butyl acrylate with 2,2,2-trifluorodiazoethane proceeds via a [3+2] cycloaddition to afford the corresponding pyrazole in a 47% isolated yield. This suggests that this compound would likely participate in similar transformations with suitable alkene partners. The steric bulk of the tert-butyl group can influence the stereochemical outcome of such cycloadditions, often favoring the formation of trans-diastereomers in related cyclopropanation reactions with styrene derivatives.
Reactions with Nitriles to Form Triazines
The synthesis of triazines from the reaction of this compound with nitriles is a transformation that leverages the diazo compound's ability to act as a precursor to reactive intermediates. While direct cycloaddition with simple nitriles is not explicitly detailed, related transformations provide insight into potential pathways. For example, vinyl diazo compounds can undergo a formal [5+1] cycloaddition with tert-butyl nitrite (B80452) to form 1,2,3-triazine 1-oxides. organic-chemistry.org This reaction proceeds through the formation of a vinyl diazonium ion intermediate, which then undergoes intramolecular cyclization. This suggests that activation of the nitrile or the diazoacetate could facilitate a similar cycloaddition to form a triazine ring.
Cycloadditions with α-Methylene Lactams for Spirocycle Construction
A significant application of this compound is in the asymmetric 1,3-dipolar cycloaddition with α-methylene lactams to construct chiral spirocyclic heterocycles. These spirocycles are important motifs in pharmaceutical compounds. In a notable study, the reaction of this compound with an α-methylene δ-valerolactam was achieved with high enantioselectivity. The reaction, catalyzed by a magnesium-based Lewis acid and a chiral bisoxazoline ligand, yielded the corresponding spirocyclic product in good yield and high enantiomeric excess (ee). This demonstrates that the bulky tert-butyl ester is well-tolerated in this transformation.
The reaction conditions and outcomes for this cycloaddition are summarized in the table below:
| Entry | Diazoacetate | Lactam Protecting Group | Yield (%) | ee (%) |
| 1 | This compound | Cbz | 62 | 82 |
This enantioselective cycloaddition provides a powerful method for the construction of complex, nitrogen-rich spirocycles.
Cycloadditions with Exocyclic Enones for Spirochromanones
Information regarding the specific cycloaddition reactions of this compound with exocyclic enones to form spirochromanones is not available in the provided search results. This remains an area for further investigation to explore the synthetic potential of this compound in constructing these specific spirocyclic frameworks.
Reactions with Nitrosoarenes for Isoxazolidines
This compound can participate in three-component reactions with nitrosoarenes and alkenes to furnish isoxazolidine derivatives. This transformation proceeds via the in situ formation of a nitrone from the reaction of the diazo compound and the nitrosoarene, which then undergoes a 1,3-dipolar cycloaddition with the alkene.
A DNA-compatible, one-pot three-component reaction has been developed for the synthesis of polysubstituted isoxazolidines. nih.gov This approach utilizes a diazo compound, a nitrosoarene, and a DNA-tagged styrene in an aqueous solution of potassium acetate (B1210297). While this study highlights the general utility of diazo compounds in this transformation, specific examples utilizing this compound are needed to fully assess its efficacy. Another study describes a HOTf-catalyzed three-component cycloaddition of an α-diazo ester, nitrosobenzene, and an electron-deficient alkene to produce isoxazolidines with high diastereoselectivity. rsc.org
Reactions with Enones for Dihydrofurans
The copper-catalyzed asymmetric [4+1] cycloaddition of α,β-unsaturated ketones (enones) with this compound provides a direct route to highly substituted 2,3-dihydrofurans. These structures are valuable intermediates in the synthesis of biologically active compounds. In initial studies, the reaction of chalcone with this compound was explored in the presence of various chiral ligands. While some common ligands were ineffective, a planar-chiral 2,2′-bipyridine ligand (bpy*) in combination with a copper catalyst provided the desired dihydrofuran in promising yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
The following table summarizes the initial findings for this reaction:
| Entry | Ligand | Yield (%) | dr | ee (%) |
| 1 | Bis(oxazoline) | <10 | - | - |
| 2 | Semicorrin | <10 | - | - |
| 3 | Bis(azaferrocene) | <10 | - | - |
| 4 | bpy* | 61 | >20:1 | 75 |
This method represents a significant advance in the catalytic asymmetric synthesis of 2,3-dihydrofurans.
Ylide-Mediated Reactions
This compound is a valuable precursor for the generation of ylides, which are reactive intermediates widely used in organic synthesis. Both carbonyl ylides and sulfur ylides can be generated from this compound and subsequently trapped in various transformations.
Carbonyl Ylides:
Rhodium(II) catalysts are commonly employed to generate carbonyl ylides from α-diazo carbonyl compounds. dntb.gov.ua These ylides can then participate in cycloaddition reactions. For instance, rhodium(II) acetate catalyzes the formation of carbonyl ylides from α-diazoketones, which can then undergo intramolecular cycloaddition reactions to form oxabicycles.
Sulfur Ylides:
The reaction of diazo compounds with sulfides in the presence of a metal catalyst, such as copper or rhodium, is a common method for generating sulfonium (B1226848) ylides. nih.gov These ylides are versatile reagents for the synthesis of epoxides and aziridines through the Johnson–Corey–Chaykovsky reaction. The use of chiral sulfides can lead to enantioselective transformations. While the general principle is well-established, specific studies detailing the formation of sulfur ylides directly from this compound and their subsequent reactions require further investigation. The reaction of this compound with a sulfide (B99878) in the presence of a copper catalyst with a chiral ligand has been shown to produce a sulfide product with a notable isomeric excess, highlighting the potential for asymmetric synthesis. iu.edu
Stereoselective Transformations via Ylide Intermediates
The generation of ylides from this compound and its derivatives in the presence of a metal catalyst and a heteroatom-containing compound is a powerful strategy for constructing complex molecular architectures. Carbonyl ylides, in particular, can be intercepted by dipolarophiles in multicomponent reactions to afford highly functionalized heterocyclic products with excellent stereocontrol.
Dirhodium catalysts are particularly effective for generating carbonyl ylides from α-alkyl-α-diazoesters and aldehydes. For instance, dirhodium tetrapivalate (Rh₂(Piv)₄) has been shown to be an efficient catalyst for the formation of carbonyl ylides from benzaldehyde derivatives and α-alkyl-α-diazoesters, such as tert-butyl 2-diazohydrocinnamate. nih.gov These ylides can be trapped in situ by dipolarophiles like methyl vinyl ketone at low temperatures (−78 °C) to produce functionalized tetrahydrofurans with high regio- and diastereoselectivity. nih.gov The low reaction temperature is crucial for achieving high selectivity and yields, as higher temperatures can lead to competing side reactions like β-hydride elimination. nih.gov
The scope of this three-component coupling is broad, accommodating various diazoesters, aldehydes, and dipolarophiles, including alkynes and alkenes with a single activating group. The reactions generally proceed with excellent selectivity. nih.gov For example, the reaction of benzaldehyde, tert-butyl 2-diazohydrocinnamate, and acrylonitrile (B1666552) resulted in high regioselectivity but poor stereoselectivity. nih.gov
Table 1: Three-Component Coupling Reactions via Carbonyl Ylides nih.gov
| Diazo Compound | Aldehyde | Dipolarophile | Catalyst | Product | Yield | Selectivity (dr) |
|---|---|---|---|---|---|---|
| tert-Butyl 2-diazobutanoate | Benzaldehyde | Methyl vinyl ketone | Rh₂(Piv)₄ | Functionalized Tetrahydrofuran | - | - |
| tert-Butyl 2-diazohydrocinnamate | Benzaldehyde | Methyl vinyl ketone | Rh₂(Piv)₄ | Functionalized Tetrahydrofuran | 16% (at rt) | - |
| tert-Butyl 2-diazohydrocinnamate | Benzaldehyde | Acrylonitrile | Rh₂(Piv)₄ | Functionalized Tetrahydrofuran (Product 7) | - | High Regioselectivity, Poor Stereoselectivity |
| tert-Butyl α-diazo-5-methylhexanoate | Benzaldehyde | - | Rh₂(Piv)₄ | Product 5e | - | - |
Rearrangement Reactions (e.g., Wolff Rearrangement)
The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, including this compound. wikipedia.org This transformation involves the conversion of the α-diazocarbonyl compound into a ketene intermediate through the loss of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org The rearrangement can be initiated by thermolysis, photolysis, or transition metal catalysis, with silver(I) catalysts being commonly used. wikipedia.orgwikiwand.com
The mechanism of the Wolff rearrangement can proceed through either a concerted pathway or a stepwise process involving a carbene intermediate. organic-chemistry.org The highly reactive ketene product is typically not isolated but is trapped in situ by nucleophiles. wikipedia.orgorganic-chemistry.org When the reaction is performed in the presence of nucleophiles such as water, alcohols, or amines, the corresponding carboxylic acid derivatives (acids, esters, or amides) are formed. wikipedia.org This sequence, particularly the formation of a carboxylic acid with a one-carbon extension, is known as the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.org
The outcome of the reaction can be significantly influenced by the substrate's structure and the reaction conditions. organic-chemistry.org For diazo ketones derived from N-protected α-amino acids, a competition between the desired Wolff rearrangement and a direct N-H insertion reaction of the carbene intermediate can occur. pku.edu.cn The choice of the nitrogen-protecting group and the steric bulk of the amino acid side chain can dictate the product ratio. For example, with a tosyl-protected α-diazocarbonyl compound, a less sterically hindered side chain favors the direct N-H insertion, whereas a bulkier side chain increases the proportion of the Wolff rearrangement product by hampering the direct insertion pathway. pku.edu.cn
Other Coupling and Functionalization Reactions
Beyond the canonical transformations, this compound is employed in other specialized coupling and functionalization reactions.
One such application is the copper(I)-catalyzed coupling reaction with tertiary thioamides to synthesize enamino carbonyl compounds. nih.gov However, in the case of this compound, the yields of the coupled products were found to be modest, with reactions often not proceeding to completion even with an excess of the diazo compound. nih.gov
A distinct area of application is in materials science, specifically the covalent functionalization of carbon nanotubes (CNTs). redalyc.orgscielo.org.mx this compound can be used to introduce methano-bridged ester groups onto the sidewalls of multi-walled carbon nanotubes (MWCNTs). redalyc.orgscielo.org.mx In a typical procedure, MWCNTs are refluxed with this compound in a solvent like toluene. redalyc.org The successful functionalization is confirmed by characterization techniques such as Fourier-transform infrared (FT-IR) spectroscopy, which shows characteristic peaks for the carbonyl stretching of the ester group (e.g., at 1738 cm⁻¹) and sp³ carbon-hydrogen stretching. redalyc.org This method provides a pathway to chemically modify the surface of CNTs, enabling the attachment of other molecules for various applications. redalyc.org
Vi. Stereoselective and Asymmetric Synthesis with Tert Butyl Diazoacetate
Principles of Asymmetric Induction in Carbene Chemistry
Asymmetric induction in carbene chemistry hinges on the creation of a chiral environment around the reactive carbene intermediate. When tert-butyl diazoacetate is decomposed by a chiral transition metal catalyst, a transient metal-carbene species is formed. The chirality of the catalyst, usually conferred by chiral ligands coordinated to the metal center, dictates the facial selectivity of the subsequent reaction with a prochiral substrate.
The fundamental principle involves the formation of diastereomeric transition states. The chiral catalyst and the incoming substrate can approach each other in multiple ways, leading to different transition states with varying energy levels. The most stable transition state, which is lowest in energy, will be favored, leading to the preferential formation of one enantiomer or diastereomer of the product. The steric and electronic properties of the chiral ligand, the metal center, the carbene substituents (in this case, the tert-butoxycarbonyl group), and the substrate all play a critical role in differentiating the energies of these transition states.
Enantioselective Catalysis: Strategies and Outcomes
Enantioselective catalysis aims to generate a single enantiomer of a chiral product from achiral or racemic starting materials. In the context of this compound, this is most commonly achieved through the use of chiral transition metal catalysts.
The design and optimization of chiral ligands are central to achieving high enantioselectivity in metal-catalyzed reactions of this compound. The ideal chiral ligand should create a well-defined and sterically demanding chiral pocket around the metal's active site. This pocket effectively shields one face of the metal-carbene intermediate, forcing the substrate to approach from the less hindered face, thereby leading to high enantiomeric induction.
Common classes of chiral ligands that have been successfully employed in conjunction with transition metals for reactions of this compound include:
Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands, when complexed with copper(I) or other Lewis acidic metals, have proven highly effective in asymmetric cyclopropanation reactions. The modular nature of BOX ligands allows for systematic tuning of their steric and electronic properties by varying the substituents on the oxazoline (B21484) rings and the bridging unit. For instance, increasing the steric bulk of the substituents at the 4-position of the oxazoline rings can enhance enantioselectivity.
Salen Ligands: Chiral salen (salicylaldehyde-ethylenediamine) complexes, particularly with cobalt, have also been utilized for asymmetric cyclopropanation reactions with this compound. The tetradentate nature of the salen ligand provides a rigid and well-defined coordination sphere around the metal center.
The process of ligand optimization is often iterative, involving the synthesis of a library of related ligands and screening them for a particular reaction. Computational modeling is also increasingly used to predict the most promising ligand structures.
The success of an asymmetric reaction is quantified by the enantiomeric ratio (er) or the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.
A variety of analytical techniques are employed to determine the er and ee of the products obtained from reactions with this compound. The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a stationary phase that is itself chiral, leading to the differential retention of the two enantiomers as they pass through the column. This results in two separate peaks in the chromatogram, and the ratio of their areas corresponds to the enantiomeric ratio.
Other techniques that can be used include:
Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These reagents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for their quantification.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
Diastereoselective Control in Cycloadditions and Insertion Reactions
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of reactions involving this compound, diastereocontrol is crucial when the reaction creates a second stereocenter in a molecule that already contains one, or when two new stereocenters are formed simultaneously.
The cyclopropanation of alkenes with this compound can lead to the formation of both trans and cis diastereomers of the resulting cyclopropane (B1198618). The diastereoselectivity of this reaction is highly dependent on the catalyst and the nature of the alkene.
Generally, copper- and rhodium-based catalysts tend to favor the formation of the thermodynamically more stable trans isomer. The steric bulk of the tert-butyl group in the diazoacetate often enhances this preference. The approaching alkene will orient itself to minimize steric interactions with the bulky ester group of the carbene intermediate, leading to the trans product.
However, careful selection of the catalyst and reaction conditions can also lead to high cis selectivity. For instance, certain dirhodium(II) catalysts with specific chiral ligands have been shown to favor the formation of the cis cyclopropane.
| Catalyst System | Alkene | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of major isomer |
| Cu(I)-BOX | Styrene (B11656) | >95:5 | >90% |
| Rh2(OAc)4 | Styrene | ~80:20 | N/A |
| Chiral Dirhodium(II) Carboxamidate | Styrene | up to 1:99 | >95% |
In C-H insertion and certain cycloaddition reactions, the formation of new stereocenters can lead to syn and anti diastereomers. The stereochemical outcome is dictated by the trajectory of the C-H bond insertion or the approach of the reactants in the cycloaddition.
For intramolecular C-H insertion reactions, the conformation of the substrate plays a key role in determining the diastereoselectivity. The carbene will preferentially insert into a C-H bond that is in close spatial proximity, and the relative orientation of the substituents on the newly formed ring will be determined by the lowest energy transition state. For example, in the formation of β-lactams via intramolecular C-H insertion of a diazoacetamide (B1201003) derived from this compound, the diastereoselectivity is influenced by the catalyst and the substituents on the nitrogen atom. Chiral rhodium(II) catalysts have been shown to induce high levels of both enantioselectivity and diastereoselectivity in such transformations.
In [3+2] cycloaddition reactions, for instance between a metal-carbene and a dipole, the relative orientation of the substituents in the resulting five-membered ring is controlled by the stereochemistry of the reactants and the catalyst. The chiral ligand on the metal catalyst can effectively control the facial selectivity of both the carbene and the incoming dipolarophile, leading to high syn or anti selectivity. While specific data for this compound in a wide range of such reactions is not extensively documented in broad reviews, the principles of stereocontrol observed in other carbene-mediated cycloadditions are generally applicable. The steric hindrance provided by the tert-butyl group is expected to play a significant role in directing the diastereochemical outcome.
| Reaction Type | Catalyst System | Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| Intramolecular C-H Insertion | Chiral Rh(II) Carboxamidate | N-benzyl-N-tert-butyl-2-diazoacetamide | High | up to 91% |
| [3+2] Cycloaddition | Chiral Cu(I)-BOX | Various dipoles | Generally high | >90% |
Vii. Applications of Tert Butyl Diazoacetate in Complex Molecule Synthesis
Natural Product Total Synthesis
The quest to synthesize complex natural products drives the development of new synthetic methods and strategies. digitellinc.com These intricate molecules often serve as inspiration for new therapeutic agents. nih.gov The efficient construction of complex molecular skeletons is a central challenge in this field, requiring a balance between building the core structure and introducing functional groups. rsc.org Tert-butyl diazoacetate provides a reliable tool for forging key carbon-carbon and carbon-heteroatom bonds necessary for these syntheses.
Key Intermediate in the Synthesis of Manzacidin A
One of the notable applications of this compound is its role as a key starting material in the total synthesis of Manzacidin A. scientificlabs.co.uksigmaaldrich.com Manzacidin A is a marine alkaloid with a unique cyclic guanidine (B92328) structure that has attracted interest from the synthetic community. The synthesis of Manzacidin D, a related compound, has been achieved in 11 steps, highlighting the complexity of this family of molecules. researchgate.net In the synthesis of Manzacidin A, this compound is employed to introduce a crucial two-carbon unit that eventually becomes part of the core heterocyclic structure. Its predictable reactivity allows for the controlled construction of the molecular backbone, demonstrating its importance in accessing this class of biologically relevant compounds.
Strategies for Constructing Complex Skeletons
The reactivity of this compound makes it suitable for several powerful bond-forming strategies that are fundamental to the assembly of complex molecular skeletons. researchgate.net These strategies often involve metal-catalyzed reactions that transform the diazo group into a reactive carbene intermediate.
Key reactions involving this compound for skeleton construction include:
Cyclopropanation: In the presence of a metal catalyst, such as rhodium or copper, this compound reacts with alkenes to form cyclopropane (B1198618) rings. This reaction is a powerful tool for introducing conformational rigidity and building ring systems found in many natural products. Asymmetric cyclopropanation can be achieved with high enantioselectivity using chiral catalysts. sigmaaldrich.comlookchem.com
C-H Insertion: The carbene generated from this compound can insert into carbon-hydrogen bonds, creating new carbon-carbon bonds in a highly efficient manner. This strategy, known as C-H bond activation, has emerged as a valuable tool for streamlining synthetic routes to complex molecules. unibas.ch
Aziridination: Reaction with imines, catalyzed by transition metals, yields aziridines. sigmaaldrich.com This provides a direct route to incorporating three-membered nitrogen-containing heterocycles into a larger molecular framework.
These methods allow for the rapid construction of molecular complexity from simpler precursors, a cornerstone of modern synthetic strategy. nih.gov
| Reaction Type | Reactant | Product Type | Key Feature |
| Cyclopropanation | Alkene | Cyclopropane | Forms a three-membered carbon ring |
| C-H Insertion | Alkane/C-H bond | Functionalized alkane | Creates C-C bonds directly |
| Aziridination | Imine | Aziridine (B145994) | Forms a three-membered nitrogen heterocycle |
Synthesis of Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible through this compound chemistry are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to serve as a versatile building block makes it an important intermediate in medicinal and process chemistry.
Precursors to Drug Candidates (e.g., Zolpidem Metabolites, Sulfoximines)
This compound serves as a documented intermediate in the production of metabolites of Zolpidem. scbt.com Zolpidem is a widely used sedative-hypnotic drug, and the synthesis of its metabolites is crucial for pharmacological and toxicological studies. nih.gov The synthesis often involves the construction of an imidazopyridine core, a reaction where diazo compounds can be used for C-C bond formation. researchgate.net
Furthermore, the diazo functionality is instrumental in synthesizing molecules containing a sulfoximine (B86345) group. Sulfoximines are increasingly important motifs in medicinal chemistry, appearing in several clinical candidates for diseases such as cancer. nih.govd-nb.info While not a direct precursor, the chemistry of diazo compounds, including cycloaddition reactions, is used to create complex sulfoximine-containing structures like pyrazolesulfoximines. nih.gov The synthesis of chiral sulfoximines is also an area of active research. rsc.org
Building Blocks for Heterocyclic Scaffolds (e.g., Aziridines, Spirocycles, Diamines)
Heterocyclic structures are at the core of a vast number of pharmaceuticals. This compound is a valuable reagent for constructing several important heterocyclic scaffolds.
Aziridines: As mentioned, the reaction of this compound with imines provides a direct route to N-substituted aziridines. sigmaaldrich.com These strained, three-membered rings are versatile synthetic intermediates that can be opened by various nucleophiles to generate amino compounds and other functionalized structures. rsc.org The development of polymers from activated aziridines is also an area of study. nih.gov
Spirocycles: Spirocyclic systems, where two rings share a single atom, are increasingly used in drug design to enhance three-dimensionality and explore new chemical space. chemrxiv.orgchemrxiv.org The cyclopropanation of cyclic alkenes or ketones using this compound is a direct method for constructing spirocyclic frameworks. For example, the Paternò–Büchi reaction can be used to create related spirocyclic oxetanes. rsc.org
Diamines: Vicinal diamines are important structural units in many ligands and drug candidates. While not a direct reaction, the chemistry of this compound can be leveraged to synthesize these structures. For instance, an aziridine formed from this compound can undergo nucleophilic ring-opening with an amine source to yield a 1,2-diamine derivative after subsequent functional group manipulations.
Accessing Chiral Molecules for Medicinal Chemistry
The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. longdom.org Consequently, the ability to synthesize enantiomerically pure compounds is paramount in medicinal chemistry. This compound is frequently used in asymmetric catalysis to produce chiral molecules with high levels of stereocontrol.
A key application is the catalytic asymmetric cyclopropanation of olefins. Using chiral ruthenium or cobalt-based catalysts, this compound reacts with vinylindoles or styrenes to produce cyclopropane esters with high enantioselectivity. sigmaaldrich.comlookchem.com Similarly, enantioselective C-H insertion reactions provide a powerful method for creating chiral centers. For example, a dirhodium-catalyzed intramolecular C-H insertion of a related diazoacetamide (B1201003) was used to synthesize the chiral molecule γ-amino-β-hydroxybutyric acid (GABOB) with up to 91% enantiomeric excess. nih.gov These methods underscore the importance of diazo chemistry in building the chiral molecular scaffolds required for modern drug discovery.
| Asymmetric Method | Catalyst Type | Product | Significance |
| Cyclopropanation | Chiral (salen)cobalt(III) | Chiral cyclopropanes | High enantioselectivity and trans-cis selectivity sigmaaldrich.com |
| C-H Insertion | Chiral Dirhodium | Chiral lactams | Asymmetric synthesis of GABOB nih.gov |
| Cyclopropanation | pybox-Ru(II) | Chiral cyclopropanecarboxylates | Access to potent SSRI precursors lookchem.com |
Applications in Materials Science
This compound serves as a valuable reagent in materials science, primarily due to the reactivity of the diazo group which can be catalytically decomposed to form a carbene. This highly reactive intermediate enables the modification of existing polymer structures and the synthesis of new polymers with unique properties.
The introduction of functional groups onto polymer backbones is a critical strategy for tailoring the properties of materials. This compound offers a pathway for such modifications, typically through carbene insertion into carbon-hydrogen (C-H) bonds or addition across carbon-carbon double bonds present in a polymer chain. This post-polymerization modification (PPM) strategy allows for the alteration of a polymer's physical and chemical characteristics without changing its main chain structure. nih.gov
A notable application of this is in the functionalization of carbon nanomaterials. Research has demonstrated the covalent functionalization of multi-walled carbon nanotubes (MWCNTs) using this compound. In this process, the MWCNTs are dispersed in a solvent like toluene, and upon addition of this compound and heating, a reaction occurs where the carbene generated from the diazo compound adds to the sidewall of the nanotubes. This creates a methano-bridged ester group on the surface of the MWCNT. The successful functionalization can be confirmed using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, which reveals the presence of the ester group on the nanotube structure. This modification can improve the dispersibility of MWCNTs in polymer matrices and introduce sites for further chemical reactions.
The general principle of using diazo compounds for polymer modification relies on the generation of a carbene intermediate, which can then undergo C-H insertion reactions. nih.gov This method is attractive for modifying commodity polymers that are rich in C-H bonds but lack other reactive functional groups, such as polyolefins. rsc.org The process can be activated either photochemically or thermally. nih.gov While the broader methodology of using various diazo compounds for C-H insertion into polymers is established, specific documented examples detailing the functionalization of a wide range of conventional polymers with this compound remain a specialized area of research.
The table below summarizes a representative system for polymer functionalization using this compound.
| Polymer Backbone | Reagent | Reaction Type | Outcome | Analytical Evidence |
| Multi-Walled Carbon Nanotubes | This compound | Carbene Addition | Covalent attachment of methano-bridged tert-butyl ester groups | FT-IR Spectroscopy |
This table illustrates the functionalization of multi-walled carbon nanotubes as a specific example of polymer modification with this compound.
Beyond modifying existing polymers, this compound can be used as a monomer in polymerization reactions to create new materials. Of particular interest is the synthesis of stereoregular polymers, where the spatial arrangement of the side chains (tacticity) is controlled. The polymerization of diazoacetates is a form of C1 polymerization, meaning each monomer unit contributes a single carbon atom to the polymer backbone. This results in a polymer with an ester group attached to every carbon of the main chain.
The key to achieving stereoregularity in the polymerization of diazoacetates lies in the use of specific transition metal catalysts, most notably rhodium-based complexes. Research on ethyl diazoacetate has shown that rhodium catalysts can mediate a stereoselective polymerization of carbenes to produce highly stereoregular poly(ethyl 2-ylidene-acetate). d-nb.info The resulting polymers exhibit high crystallinity, which is indicative of a regular polymer structure, likely syndiotactic. d-nb.info It has been noted that other diazoacetates can also be polymerized using these methods. d-nb.info
By analogy, the rhodium-catalyzed polymerization of this compound is expected to yield poly(tert-butyl 2-ylidene-acetate) with a controlled stereochemistry. The bulky tert-butyl group can play a significant role in influencing the stereoselectivity of the propagation step. The choice of ligands on the rhodium catalyst is crucial for controlling the stereochemical outcome of the polymerization. For instance, rhodium complexes with chiral ligands, such as prolinate derivatives, have been effectively used in the polymerization of other functionalized diazoacetates.
Detailed studies on the polymerization of functionalized diazoacetates, such as 2,3,4,5,6-pentafluorobenzyl 2-diazoacetate, using rhodium catalysts have yielded polymers with controlled molecular weights and low dispersity. These findings support the potential for achieving similar control in the polymerization of this compound.
The following table presents data from the rhodium-catalyzed polymerization of an analogous functionalized diazoacetate, illustrating the typical outcomes of such reactions.
| Monomer | Catalyst | Molecular Weight ( g/mol ) | Dispersity (Đ) |
| 2,3,4,5,6-Pentafluorobenzyl 2-diazoacetate | [(l-prolinate)RhI(1,5-dimethyl-1,5-cyclooctadiene)] | 3000 - 4000 | 1.1 - 1.3 |
| 2,3,4,5,6-Pentafluorobenzyl 2-diazoacetate | [(l-prolinate)RhI(1,5-cyclooctadiene)] | 3000 - 4000 | 1.1 - 1.3 |
This table shows results for the polymerization of a different diazoacetate, which serves as a model for the expected outcomes of stereoregular polymerization of this compound under similar catalytic conditions. Data adapted from related research findings. d-nb.info
Viii. Computational and Spectroscopic Studies of Tert Butyl Diazoacetate Chemistry
Computational Chemistry for Mechanistic Elucidation
Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of reactions involving tert-butyl diazoacetate. It allows for the detailed investigation of reaction pathways, the rationalization of observed selectivities, and the prediction of chemical behavior, complementing experimental findings.
Density Functional Theory (DFT) is a cornerstone of computational studies in this field, offering a favorable balance between accuracy and computational cost. It is extensively used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.
Furthermore, by comparing the activation barriers of competing reaction pathways, DFT can explain and predict chemo-, regio-, and diastereoselectivity. emory.edu For instance, analyses of transition state geometries have led to rational models that successfully predict the stereochemical outcome of C-H insertion reactions. researchgate.net Although many studies focus on simpler analogs like methyl or ethyl diazoacetate, the computational methodologies are directly applicable to systems involving this compound, where the steric influence of the bulky ester group can be explicitly modeled.
Table 1: Representative DFT Methodologies Used in Diazoacetate Reaction Modeling This table is interactive. Click on headers to sort.
| Level of Theory | Application | Reference |
|---|---|---|
| M06/SDD[6-311+G(d,p)]//B3LYP/LANL2DZ[6-31G(d)] | Rh-catalyzed C-H insertion reactions | nih.gov |
| B3LYP-D3/6-31G(d) | Photochemical reactions of diazo compounds | nih.gov |
| DFT (General) | Rh-catalyzed cyclopropanation and C-H functionalization | researchgate.netemory.edu |
| DFT (General) | Gold-carbene C-H insertion reactions | researchgate.net |
For reactions involving large molecules, such as complex substrates or catalysts with bulky ligands, performing calculations on the entire system at a high level of quantum mechanics (QM) theory can be computationally prohibitive. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method addresses this challenge by employing a multi-layered approach. gaussian.com
In a typical two-layer ONIOM(QM:MM) setup, the reactive core of the system (e.g., the metal center, the carbene, and the atoms of the reacting bond) is treated with a high-accuracy QM method like DFT. The rest of the system, whose influence is primarily steric or electrostatic, is treated with a less computationally demanding method, such as molecular mechanics (MM). acs.org This hybrid approach allows for the accurate modeling of large, realistic systems, including the significant steric effects of the tert-butyl group in this compound or bulky substituents on a catalyst. acs.org
The ONIOM method is particularly valuable for:
Studying Enzyme-Catalyzed Reactions: Where the active site is treated with QM and the surrounding protein with MM.
Modeling Homogeneous Catalysis: Accurately describing the steric and electronic effects of large ligands on catalyst reactivity and selectivity. acs.org
Investigating Substituent Effects: Separating the electronic contributions of distant functional groups from their steric hindrance. gaussian.com
While direct applications of ONIOM to this compound are not extensively documented, the methodology is ideally suited for studying its reactions in complex environments where full QM calculations are impractical.
A primary goal of computational chemistry is the a priori prediction of reaction outcomes. For this compound chemistry, computational models are increasingly used to forecast both reactivity and various forms of selectivity.
Two main strategies have emerged:
Transition State Energy Analysis: Based on the Curtin-Hammett principle, the ratio of products formed through competing pathways is determined by the difference in the Gibbs free energies of their respective transition states (ΔΔG‡). By calculating these energies using DFT, researchers can predict product distributions, including regio- and stereoselectivity. nih.gov This approach has been successfully applied to rationalize the high selectivity observed in reactions of donor/acceptor rhodium carbenoids. researchgate.netemory.edu
Machine Learning (ML) Models: More recently, machine learning has been integrated with quantum mechanics to create powerful predictive tools. rsc.org These models are trained on large datasets of reactions and learn to correlate molecular features with experimental outcomes. rsc.orgnih.gov The input features can be derived from the molecular graph or, for higher accuracy, from QM calculations (e.g., atomic charges, bond orders, orbital energies). rsc.orgnih.gov Such QM-ML models can predict site-selectivity in complex molecules for reactions like C-H functionalization with high accuracy, enabling rapid screening of potential substrates and reaction conditions. nih.govresearchgate.netnih.gov
Table 2: Computational Approaches for Predicting Selectivity in C-H Functionalization This table is interactive. Click on headers to sort.
| Approach | Methodology | Key Principle | Application |
|---|---|---|---|
| Mechanistic Simulation | DFT Calculation of Transition States | Product ratios determined by ΔΔG‡ of competing pathways. nih.gov | Rationalizing stereoselectivity in carbene insertion. researchgate.net |
| Data-Driven Modeling | Quantum Mechanics / Machine Learning (QM-ML) | ML algorithm correlates QM-derived features with observed selectivity. nih.govnih.gov | High-throughput prediction of site-selectivity. rsc.orgrsc.org |
Spectroscopic Characterization of Reaction Intermediates (e.g., NMR for Carbenes)
While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence for the structures of intermediates. The high reactivity of carbenes generated from this compound necessitates specialized techniques for their observation.
The most powerful method for studying highly reactive species like carbenes is matrix isolation spectroscopy . In this technique, the diazo precursor is trapped in a cryogenic, inert gas matrix (e.g., solid argon at ~10 K). Photolysis of the isolated diazo compound generates the carbene, which is frozen in place and prevented from reacting further. uni-giessen.de This allows for its characterization by various spectroscopic methods:
Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the carbene.
UV-Vis Spectroscopy: Characterizes the electronic transitions of the intermediate.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the definitive method for identifying triplet-state carbenes. redalyc.org The EPR spectrum provides the zero-field splitting (ZFS) parameters (D and E), which give information about the interaction between the two unpaired electrons and the extent of their delocalization. ulsu.ruresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing stable compounds and, in some cases, more persistent intermediates. The parent compound, this compound, exhibits a characteristic ¹H NMR spectrum. However, detecting the carbene intermediate by NMR in solution is exceptionally challenging due to its short lifetime.
¹³C NMR spectroscopy is particularly informative for carbenes. The carbene carbon atom is highly deshielded and resonates at a very low field, often in the range of 200–400 ppm for metal-carbene complexes (Fischer carbenes). acs.orgresearchgate.net For N-heterocyclic carbenes, signals can appear between 200-220 ppm. mdpi.com This significant downfield shift serves as a diagnostic marker. However, the signal can be difficult to detect due to long relaxation times and potential line broadening. mdpi.com Recent advances have enabled the direct NMR observation of some stable rhodium-carbene complexes, providing invaluable data that bridges the gap between transient intermediates and catalytically active species. acs.org
Table 3: Key Spectroscopic Data for this compound and Derived Intermediates This table is interactive. Click on headers to sort.
| Species | Technique | Observation | Significance |
|---|---|---|---|
| This compound | ¹H NMR (CDCl₃) | δ ≈ 1.46 (s, 9H, C(CH₃)₃), δ ≈ 4.61 (s, 1H, CHN₂) | Characterization of the stable precursor. |
| Diazoacetates (general) | UV-Vis | Absorption in the 400-500 nm region | Corresponds to the n–π* transition of the diazo group, relevant for photolysis. nih.gov |
| Carboalkoxycarbene | ¹³C NMR | Predicted chemical shift > 200 ppm | Diagnostic for the highly deshielded carbene carbon. acs.orgmdpi.com |
| Triplet Carbene | EPR (in matrix) | Measurement of zero-field splitting parameters (D and E) | Unambiguous identification of the triplet spin state and electronic structure. ulsu.ruresearchgate.net |
Ix. Advanced Methodologies and Green Chemistry Approaches
Flow Chemistry for Safe and Efficient Transformations
Continuous flow chemistry has emerged as a powerful technology for handling hazardous reagents and unstable intermediates, making it particularly well-suited for reactions involving diazo compounds like tert-butyl diazoacetate. beilstein-journals.orgvelocityscientific.com.au The inherent safety of performing reactions in small, controlled volumes within a continuous stream significantly mitigates the risks associated with the accumulation of potentially explosive diazo compounds. beilstein-journals.orgnih.gov
The primary advantage of flow chemistry in the context of this compound is the ability to generate and consume this hazardous reagent in situ. This on-demand production minimizes the need to store and handle large quantities of the neat diazo compound, thereby drastically reducing the risk of accidental decomposition. beilstein-journals.orgnih.govbeilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling precise temperature control and preventing thermal runaways, which are a significant concern in batch reactions with exothermic diazo chemistry.
A patent describes a continuous flow process for the production of diazo esters, including this compound, by reacting a salt of the corresponding amino acid ester with a diazotizing agent in a flow reactor. google.com This method highlights the potential for the safe and scalable synthesis of this compound itself using flow technology.
The integration of multiple reaction steps into a single, continuous flow process, often referred to as "telescoped synthesis," offers significant advantages in terms of efficiency, safety, and automation. syrris.jpumontreal.camtak.hutue.nl This approach is particularly beneficial for the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and heterocyclic scaffolds, where this compound can be a key building block. mtak.huvapourtec.com
In a telescoped flow process, the effluent from one reactor, containing the product of the first reaction, is directly introduced into a second reactor with the next set of reagents. This eliminates the need for intermediate work-up and purification steps, which can be time-consuming and lead to product loss. For instance, the in situ generation of this compound could be followed immediately by a catalytic cyclopropanation or C-H insertion reaction in a subsequent reactor module. nih.govacs.org This seamless integration not only streamlines the synthesis but also maintains the safety advantages of handling the diazo compound in a closed, continuous system.
While specific, detailed examples of multistep flow syntheses prominently featuring this compound are still emerging in the literature, the principles have been well-established with related diazo compounds like ethyl diazoacetate. These studies demonstrate the feasibility and benefits of such telescoped reactions, paving the way for future applications with this compound in the synthesis of complex organic molecules. nih.govacs.orgucc.ie
Sustainable and Green Approaches in this compound Chemistry
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For reactions involving this compound, this translates to the use of environmentally friendly solvents, the development of recyclable catalysts, and the design of reactions with high atom economy.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents like dichloromethane (B109758) and toluene, while effective, pose significant health and environmental risks. Consequently, there is a growing interest in replacing them with greener alternatives.
Cyclopentyl methyl ether (CPME) is an example of a more environmentally benign solvent that has gained traction in organic synthesis. nih.govmdpi.commanufacturingchemist.com Its properties, such as a high boiling point, low water miscibility, and resistance to peroxide formation, make it a suitable replacement for traditional ethereal solvents in a variety of reactions. nih.govmanufacturingchemist.comresearchgate.netsigmaaldrich.com While specific studies detailing the extensive use of CPME in reactions with this compound are not yet widespread, its successful application in other organometallic reactions suggests its potential as a greener alternative for cyclopropanations and C-H insertion reactions.
Another strategy to enhance the green credentials of these reactions is to perform them under solvent-free conditions, a methodology that has been successfully applied in mechanochemical cyclopropanation reactions. cmu.edunih.gov
Many of the key transformations of this compound, such as cyclopropanation and C-H insertion, are catalyzed by precious metals like rhodium and copper. The ability to recover and reuse these catalysts is crucial for both economic and environmental sustainability.
Significant efforts have been directed towards the development of recyclable catalytic systems. One approach involves the immobilization of the catalyst on a solid support. For example, polymer-supported bis(oxazoline)-copper complexes have been shown to be effective and reusable catalysts for the cyclopropanation of styrene (B11656) with ethyl diazoacetate. cmu.edu These catalysts can be easily recovered by filtration and reused multiple times with minimal loss of activity. cmu.edu Heterogeneous catalysts, such as metallic silver and copper foil, have also been employed in solvent-free mechanochemical cyclopropanation reactions, offering a readily recyclable and cost-effective catalytic system. cmu.edunih.gov
The development of recyclable rhodium and iridium catalysts for C-H insertion reactions is also an active area of research. Heterogeneous single-atom-site catalysts, for instance, have demonstrated high efficiency and selectivity in carbene N-H insertion reactions and offer the potential for easy separation and reuse. nih.gov
Table 1: Examples of Recyclable Catalysts in Reactions Analogous to those of this compound
| Catalyst System | Reaction Type | Substrate Example | Recyclability | Reference |
| Polymer-supported bis(oxazoline)-copper complex | Cyclopropanation | Styrene and ethyl diazoacetate | Recovered by filtration and reused 5 times | cmu.edu |
| Silver foil | Mechanochemical Cyclopropanation | Styrene and ethyl diazoacetate | Easily recyclable with no appreciable loss of activity | cmu.edu |
| Copper foil | Mechanochemical Cyclopropanation | Trisubstituted olefin and diazoacetate | Effective and selective heterogeneous catalyst | nih.gov |
| Heterogeneous Iridium single-atom site catalyst | Carbene N-H Insertion | Anilines and diazo esters | Potential for easy separation and reuse | nih.gov |
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.
The primary reactions of this compound, namely cyclopropanation and C-H insertion, are excellent examples of atom-economical transformations. In an ideal cyclopropanation reaction, the carbene fragment from this compound is transferred to an alkene, with the only byproduct being innocuous dinitrogen gas. Similarly, in a C-H insertion reaction, the carbene inserts into a carbon-hydrogen bond, again with the liberation of nitrogen gas as the sole byproduct. researchgate.net
Calculation of Atom Economy for the Cyclopropanation of Styrene with this compound:
Reactants: Styrene (C₈H₈, MW = 104.15 g/mol ) + this compound (C₆H₁₀N₂O₂, MW = 142.16 g/mol )
Desired Product: tert-Butyl 2-phenylcyclopropane-1-carboxylate (C₁₄H₁₈O₂, MW = 218.29 g/mol )
Byproduct: Dinitrogen (N₂, MW = 28.02 g/mol )
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (218.29 / (104.15 + 142.16)) x 100 = 88.6%
Table 2: Atom Economy of Key Reactions of this compound
| Reaction Type | Generic Equation | Byproduct | Theoretical Atom Economy |
| Cyclopropanation | R¹R²C=CR³R⁴ + N₂CHCO₂tBu → R¹R²C(CHCO₂tBu)CR³R⁴ | N₂ | High (typically >85%) |
| C-H Insertion | R₃C-H + N₂CHCO₂tBu → R₃C-CH₂CO₂tBu | N₂ | High (typically >85%) |
| Ylide Formation | R₂S + N₂CHCO₂tBu → R₂S⁺-C⁻HCO₂tBu | N₂ | High (typically >85%) |
The landscape of this compound chemistry is being reshaped by the adoption of advanced methodologies and a commitment to green chemistry principles. Flow chemistry provides a robust platform for the safe handling and efficient transformation of this energetic reagent, particularly through in situ generation and telescoped multistep syntheses. Concurrently, the development of recyclable catalysts, the exploration of environmentally benign solvents, and the focus on high atom economy reactions are significantly enhancing the sustainability of processes involving this compound. These advancements are poised to facilitate the broader application of this valuable synthetic tool in a manner that is both safe and environmentally responsible.
X. Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Enhanced Selectivity
A primary objective in the continued study of tert-butyl diazoacetate is the discovery of new catalysts that can offer superior control over reaction outcomes, particularly chemo-, regio-, diastereo-, and enantioselectivity.
Dirhodium(II) Complexes: Dirhodium(II) tetracarboxylate catalysts are highly effective for carbene transfer reactions. nih.gov Future work will likely focus on the rational design of chiral ligands to further improve enantioselectivity. For instance, while catalysts like Rh₂(S-DOSP)₄ and Rh₂(R-BPCP)₄ have proven effective for asymmetric cyclopropanation, there is a continuous search for ligands that can provide even higher yields and enantiomeric excesses (ee) for a broader range of substrates. nih.gov The development of catalysts with deep chiral pockets, such as Rh₂(S-TPPTTL)₄, which has shown exceptional regioselectivity and enantioselectivity in challenging C-H functionalization reactions, represents a promising direction. nih.gov The influence of axial ligation by solvents or additives on the electronic properties and steric environment of the catalytic center is another area ripe for exploration, as it can significantly affect reactivity and selectivity. chemrxiv.org
Gold Catalysts: Gold-catalyzed reactions of diazo compounds have emerged as a powerful synthetic tool. rsc.org The unique catalytic activity of gold complexes, which is highly dependent on the choice of ligands and counterions, allows for distinct reactivity compared to rhodium or copper. rsc.org Future research will involve designing novel chiral gold complexes to achieve high enantioselectivity in transformations such as cyclopropanation and cycloaddition. acs.org Supramolecular regulation, where an external agent interacts with the catalyst ligand to modify the steric environment around the gold center, presents an innovative strategy to enhance both activity and selectivity. rsc.org
Other Transition Metals: Beyond rhodium and gold, other transition metals are being explored. Chiral (salen)cobalt(III) complexes, for example, have been used for the highly enantioselective cyclopropanation of styrenes with this compound. sigmaaldrich.comscientificlabs.co.uk Continued investigation into catalysts based on earth-abundant and less toxic metals like iron and copper is also a key goal for developing more sustainable synthetic methods.
| Catalyst System | Reaction Type | Key Selectivity Findings | Reference |
|---|---|---|---|
| Dirhodium(II) Tetracarboxylates (e.g., Rh₂(S-DOSP)₄) | Asymmetric Cyclopropanation | Optimal catalyst for asymmetric intermolecular cyclopropanation of trimethylsilylethyl (TMSE) diazoesters with styrene (B11656). nih.gov | nih.gov |
| Dirhodium(II) Triarylcyclopropanecarboxylates (e.g., Rh₂(R-BPCP)₄) | Asymmetric Cyclopropanation | Optimal catalyst for asymmetric intermolecular cyclopropanation of trichloroethyl (TCE) diazoesters. nih.gov | nih.gov |
| Dirhodium(II) Complexes (e.g., Rh₂(S-TPPTTL)₄) | C-H Functionalization | Provides high regioselectivity, diastereoselectivity, and enantioselectivity in the desymmetrization of substrates like tert-butyl cyclohexane (B81311). nih.gov | nih.gov |
| Chiral (salen)Cobalt(III) Bromide Complex | Cyclopropanation | Achieves high enantioselectivity and trans-cis selectivity in the reaction with 4-chlorostyrene (B41422). sigmaaldrich.comscientificlabs.co.uk | sigmaaldrich.comscientificlabs.co.uk |
| Gold(I) Complexes | Cyclopropanation, C-H/X-H Insertion | Ligands and counterions have significant effects on catalytic activity; can provide high enantioselectivity. rsc.orgacs.org | rsc.orgacs.org |
Integration with Machine Learning and AI for Reaction Discovery
The traditional process of catalyst and reaction discovery often relies on time-consuming trial-and-error experimentation. joaiar.orgpaperpublications.org The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. cas.cn
Reaction Optimization and Prediction: AI tools, such as Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (including catalyst, solvent, temperature, and concentration) to identify optimal conditions with a minimal number of experiments. arxiv.org Furthermore, AI models can be trained to predict the outcomes of unknown reactions, enabling the high-throughput virtual screening of new transformations involving this compound.
Broadening Applications in Drug Discovery and Materials Innovation
The unique reactivity of this compound makes it a valuable tool for constructing complex molecules with applications in medicine and materials science.
Drug Discovery: The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, often used as a bioisostere to improve the metabolic stability and binding affinity of drug candidates. nih.gov The ability of this compound to efficiently generate cyclopropanes makes it a key building block in synthesizing novel therapeutics. It has been used as a starting material in the total synthesis of natural products like manzacidin A. scientificlabs.co.ukchemicalbook.com Future research will leverage its capabilities to create libraries of complex, chiral molecules for biological screening. The integration of AI in drug discovery, which accelerates target identification and virtual screening, combined with the synthetic power of this compound chemistry, will streamline the development of new pharmaceuticals. nih.govnih.gov
Materials Innovation: The functionalization of material surfaces and the synthesis of novel polymers represent significant growth areas.
Carbon Nanomaterials: The covalent functionalization of multi-walled carbon nanotubes (MWCNTs) with this compound has been shown to graft ester groups onto their sidewalls. jmcs.org.mxscielo.org.mx This modification can alter the nanotubes' solubility and electronic properties, opening avenues for their use in composites, sensors, and electronic devices.
Polymer Synthesis: Diazoacetates can be used as C1 monomers in polymerization reactions to create polymers with an ester group on every carbon of the main chain. asiaresearchnews.com The development of new palladium-based initiating systems allows for the synthesis of end-functionalized polymers. This control over polymer architecture is crucial for creating advanced materials for a range of applications, from drug delivery vehicles to specialized coatings. asiaresearchnews.com
Q & A
Q. How is tert-Butyl diazoacetate synthesized and purified for laboratory use?
this compound is typically synthesized via diazo transfer reactions, where tert-butyl acetoacetate reacts with diazo sources (e.g., tosyl azide) under basic conditions. Purification often involves low-temperature distillation or column chromatography to isolate the product from side reactions (e.g., dimerization). Careful control of reaction temperature (<0°C) and exclusion of moisture are critical to prevent premature decomposition .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the diazo group (–N–) and tert-butyl moiety. The diazo proton typically resonates at δ 4.0–4.5 ppm, while the tert-butyl group appears as a singlet at δ 1.2–1.4 ppm .
- IR Spectroscopy : A strong absorption band near 2100–2150 cm confirms the diazo functional group.
- X-ray Crystallography : Used to resolve stereochemical ambiguities in reaction products, as demonstrated in studies of cyclopropanation adducts .
Q. What safety precautions are necessary when handling this compound in research settings?
this compound is thermally unstable and shock-sensitive. Key precautions include:
- Using explosion-proof equipment and conducting reactions behind safety shields.
- Storing the compound at –20°C in inert atmospheres (e.g., argon).
- Wearing PPE: face shields, nitrile gloves, and flame-resistant lab coats. Engineering controls (fume hoods) are mandatory to avoid inhalation or skin contact .
Advanced Research Questions
Q. How does the steric bulk of this compound influence diastereoselectivity in cyclopropanation reactions?
The tert-butyl group introduces steric hindrance, favoring trans-diastereomers in cyclopropanation with alkenes. For example, copper-catalyzed reactions with styrene derivatives yield trans:cis ratios up to 73:27 due to overcrowding in the transition state. This contrasts with smaller esters (e.g., methyl diazoacetate), which show higher cis-selectivity .
Q. What strategies mitigate decomposition of this compound under catalytic reaction conditions?
- Low-Temperature Catalysis : Reactions conducted at –30°C reduce thermal decomposition.
- Inert Solvents : Dry dichloromethane or toluene minimizes hydrolysis.
- Slow Addition : Gradual introduction of this compound via syringe pump prevents localized exothermic decomposition.
- Stabilizers : Anhydrous MgSO or molecular sieves adsorb trace moisture .
Q. How can enantioselectivity be optimized in asymmetric cyclopropanation using this compound?
Enantioselectivity depends on chiral ligand design. For example:
- BOX Ligands : Copper complexes with bis(oxazoline) ligands achieve enantiomeric excess (ee) up to 95% for bicyclic adducts.
- Macrocyclic Ligands : Ligands like 4h (Table 3 in ) invert enantioselectivity due to conformational changes in the catalyst.
- Substrate Tuning : Electron-deficient alkenes (e.g., methyl furan-2-carboxylate) enhance stereochemical control via electronic interactions .
Q. What analytical techniques are used to resolve complex mixtures from this compound reactions?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA or IB.
- GC-MS : Identifies volatile byproducts (e.g., tert-butyl alcohol) from decomposition.
- Multinuclear NMR : F NMR tracks fluorinated catalysts in situ.
- X-ray Diffraction : Resolves stereochemistry in crystalline products (e.g., bicyclo[3.1.0]hexane derivatives) .
Methodological Notes
- Contradictions in Data : reports lower yields (28%) with this compound compared to methyl/ethyl analogs, highlighting the trade-off between steric effects and reactivity.
- Stability Challenges : Despite its utility, the compound’s instability necessitates rigorous protocol standardization for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
